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  • Product: 1-(Quinolin-3-yl)ethan-1-ol
  • CAS: 67752-30-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Quinolin-3-yl)ethan-1-ol: Structure, Properties, and Synthesis

Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for 1-(Quinolin-3-yl)ethan-1-ol. As a member of the quinoline family of heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for 1-(Quinolin-3-yl)ethan-1-ol. As a member of the quinoline family of heterocyclic compounds, this molecule holds potential significance for researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] This guide consolidates available physicochemical data, provides a step-by-step experimental procedure for its synthesis via the reduction of 1-(quinolin-3-yl)ethanone, and discusses its structural characterization. Due to a lack of extensive published experimental data for this specific molecule, this guide combines verified information with well-established chemical principles and predicted spectroscopic data to offer a robust resource for scientific professionals.

Introduction and Significance

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The core structure, a fusion of a benzene and a pyridine ring, provides a versatile scaffold for the design of novel therapeutic agents.[1] 1-(Quinolin-3-yl)ethan-1-ol, featuring a secondary alcohol substituent at the 3-position of the quinoline ring, belongs to the aryl-amino alcohol class of compounds, which is also associated with significant biological activity.[5] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical foundation for the synthesis and characterization of 1-(Quinolin-3-yl)ethan-1-ol, facilitating its further investigation and potential application in drug discovery programs.

Chemical Structure and Physicochemical Properties

1-(Quinolin-3-yl)ethan-1-ol is a heterocyclic aromatic alcohol. The presence of the quinoline nucleus and the hydroxyl group dictates its chemical and physical properties.

Table 1: Physicochemical Properties of 1-(Quinolin-3-yl)ethan-1-ol

PropertyValueSource(s)
IUPAC Name 1-(Quinolin-3-yl)ethan-1-ol-
Synonyms 1-(3-Quinolinyl)ethanol
CAS Number 67752-30-1[5][6]
Molecular Formula C₁₁H₁₁NO[5]
Molecular Weight 173.21 g/mol
Physical Form Powder
Melting Point 56-59 °C
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water and non-polar solvents like hexane.[7]-
pKa Not available-
InChI Key SKBHMOHCXMUCPS-UHFFFAOYSA-N[5]

Synthesis of 1-(Quinolin-3-yl)ethan-1-ol

A reliable and straightforward method for the synthesis of 1-(Quinolin-3-yl)ethan-1-ol is the reduction of its corresponding ketone precursor, 1-(quinolin-3-yl)ethanone (also known as 3-acetylquinoline). Sodium borohydride (NaBH₄) in an alcoholic solvent is a commonly used and effective reagent for this transformation, offering high chemoselectivity for the reduction of ketones and aldehydes.[8]

Synthetic Workflow

G cluster_0 Synthesis of 1-(Quinolin-3-yl)ethan-1-ol reagents 1-(Quinolin-3-yl)ethanone Sodium Borohydride (NaBH4) Methanol (MeOH) reaction Reaction Setup (0°C to Room Temp) reagents->reaction Dissolution & Addition workup Aqueous Workup (Quenching & Extraction) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product product 1-(Quinolin-3-yl)ethan-1-ol (Final Product) purification->product Pure Product

Caption: Workflow for the synthesis of 1-(Quinolin-3-yl)ethan-1-ol.

Detailed Experimental Protocol

This protocol is based on established procedures for the sodium borohydride reduction of ketones.[9][10]

Materials:

  • 1-(Quinolin-3-yl)ethanone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(quinolin-3-yl)ethanone (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C, followed by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(Quinolin-3-yl)ethan-1-ol.

Structural Elucidation and Characterization

The structure of 1-(Quinolin-3-yl)ethan-1-ol can be confirmed through a combination of spectroscopic techniques. While extensive experimental data for this specific compound is not widely available, the following represents the expected and predicted data based on its structure and data from analogous compounds.

Spectroscopic Data

Table 2: Predicted and Expected Spectroscopic Data for 1-(Quinolin-3-yl)ethan-1-ol

TechniqueExpected/Predicted Data
¹H NMR Expected Chemical Shifts (δ, ppm) in CDCl₃:~8.9 (s, 1H, H2-quinoline)~8.1 (d, 1H, H4-quinoline)~7.9-7.5 (m, 4H, Ar-H of quinoline)~5.1 (q, 1H, CH-OH)~2.5 (s, 1H, OH)~1.6 (d, 3H, CH₃)
¹³C NMR Expected Chemical Shifts (δ, ppm) in CDCl₃:~150-145 (Ar-C)~135-125 (Ar-C, Ar-CH)~70 (CH-OH)~25 (CH₃)
IR Spectroscopy Expected Vibrational Frequencies (cm⁻¹):~3400-3200 (O-H stretch, broad)~3100-3000 (Ar C-H stretch)~2980-2850 (Aliphatic C-H stretch)~1600-1450 (C=C and C=N stretch of quinoline ring)~1100-1000 (C-O stretch)
Mass Spectrometry Predicted m/z Values (ESI+):[M+H]⁺: 174.09[M+Na]⁺: 196.07[11]

Note: NMR and IR data are predicted based on the known structure and typical values for similar functional groups and the quinoline scaffold. Experimental verification is recommended.

Characterization Workflow

G cluster_1 Structural Characterization product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Backbone ms Mass Spectrometry product->ms Molecular Weight ir IR Spectroscopy product->ir Functional Groups structure Structural Confirmation nmr->structure ms->structure ir->structure

Caption: Workflow for the structural characterization of 1-(Quinolin-3-yl)ethan-1-ol.

Pharmacological Profile and Potential Applications

The quinoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives demonstrating a wide array of biological activities.[12] These include, but are not limited to, antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[3][4] The aryl-amino alcohol moiety is also a key feature in several pharmacologically active compounds.[5]

While specific biological studies on 1-(Quinolin-3-yl)ethan-1-ol are not extensively reported in the available literature, its structural features suggest it as a valuable candidate for biological screening. Further research is warranted to explore its potential therapeutic applications. The synthetic and characterization data provided in this guide serve as a foundational resource for such investigations.

Safety, Handling, and Storage

Hazard Identification: Based on available safety data, 1-(Quinolin-3-yl)ethan-1-ol is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and a practical synthetic route for 1-(Quinolin-3-yl)ethan-1-ol. By consolidating known data and providing robust, scientifically-grounded protocols and predicted characterization data, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The information presented herein is intended to facilitate further investigation into the pharmacological potential of this and related quinoline derivatives.

References

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Available at: [Link]

  • A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. (2026). ResearchGate. Available at: [Link]

  • CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE. (n.d.). TSI Journals. Available at: [Link]

  • 1-(quinolin-3-yl)ethan-1-ol — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • THE CATALYTIC HYDROGENATION OF QUINOLINE. (n.d.). Georgia Institute of Technology. Available at: [Link]

  • Supplementary Data. (n.d.). MDPI. Available at: [Link]

  • Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX) Inhibitors. (2024). PubMed. Available at: [Link]

  • 1-(quinolin-3-yl)ethan-1-ol (C11H11NO). (n.d.). PubChemLite. Available at: [Link]

  • Synthesis, Biological Evaluation and Computational Study of New Quinoline Hybrids as Antitubercular Agent. (2023). ResearchGate. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Available at: [Link]

  • Following green chemistry principles: Sodium borohydride reductions. (2024). ACS Publications. Available at: [Link]

  • Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. (2017). ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. Available at: [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (n.d.). Jetir.org. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Biological Activity of Quinoline-3-Ethanol Compounds: Synthesis, Mechanisms, and Therapeutic Potential

Executive Summary: The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, promising subclass: quinoline-3-ethanol compounds. The strategic placement of an ethanol group at the C-3 position imparts unique physicochemical properties, influencing solubility and creating opportunities for critical hydrogen bond interactions with biological targets. This document provides a comprehensive overview of the synthesis, multifaceted biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—and the underlying mechanisms of action for this compound class. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to equip researchers and drug development professionals with the foundational knowledge to explore and exploit the therapeutic potential of quinoline-3-ethanol derivatives.

The Quinoline-3-Ethanol Scaffold: A Privileged Structure in Drug Discovery

Introduction to the Quinoline Core

Quinoline, or 1-azanaphthalene, is a nitrogen-containing heterocyclic aromatic compound.[1] Its rigid, planar structure and ability to engage in π-π stacking, hydrogen bonding (via the nitrogen atom), and coordination with metal ions make it a versatile pharmacophore.[2] This scaffold is found in natural alkaloids (like quinine from Cinchona bark) and numerous synthetic drugs, demonstrating its broad therapeutic relevance.[1][3]

The Significance of the 3-Ethanol Substitution

While various positions on the quinoline ring can be substituted, the C-3 position is critical for modulating biological activity.[4] The introduction of an ethanol group (-CH₂CH₂OH) offers several advantages:

  • Enhanced Polarity and Solubility: The terminal hydroxyl group increases hydrophilicity, which can improve the pharmacokinetic profile of the molecule.

  • Hydrogen Bonding Capability: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions within the binding pockets of target proteins, such as kinases and enzymes.[5]

  • Conformational Flexibility: The two-carbon linker provides rotational freedom, allowing the hydroxyl group to orient itself optimally for target engagement.

General Synthetic Strategies

The synthesis of quinoline derivatives is well-established, with many modern approaches focusing on green chemistry principles, often utilizing ethanol as an environmentally benign solvent.[6][7] Multicomponent reactions (MCRs) and methods like the Friedländer annulation are commonly employed due to their efficiency and high atom economy.[8]

A general workflow for synthesizing a substituted quinoline-3-ethanol might involve the condensation of a 2-aminoaryl ketone with a β-keto ester bearing the protected ethanol side chain, followed by deprotection.

G cluster_synthesis General Synthetic Workflow A 2-Aminoaryl Ketone C Condensation Reaction (e.g., Friedländer Synthesis) Catalyst, Ethanol (Solvent) A->C B β-Keto Ester with Protected Hydroxyl Group B->C D Substituted Quinoline Intermediate (Protected) C->D Cyclization E Deprotection Step D->E F Final Quinoline-3-Ethanol Compound E->F

Caption: Generalized workflow for the synthesis of quinoline-3-ethanol derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives exhibit a broad spectrum of anticancer effects through diverse mechanisms, including the inhibition of oncogenic kinases, induction of programmed cell death (apoptosis), and interference with DNA replication.[2][9]

Mechanism I: Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and migration. Their dysregulation is a hallmark of cancer.[10] Quinoline-based compounds have shown potent inhibitory activity against several cancer-associated kinases.[9][11]

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer. β-methyl-4-acrylamido quinolines have been synthesized that potently inhibit PI3Kα and mTOR, leading to cytotoxic effects in prostate cancer (PC3) and glioblastoma (U87MG) cell lines.[9] The quinoline-3-ethanol scaffold is well-suited to target the ATP-binding pocket of these kinases, with the hydroxyl group potentially forming key hydrogen bonds with hinge region residues, mimicking the interactions of ATP.

  • Pim-1 Kinase: This serine/threonine kinase is overexpressed in various malignancies, including prostate cancer.[5] Certain quinoline derivatives act as effective Pim-1 inhibitors, inducing apoptosis and halting the cell cycle.[5]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes Inhibitor Quinoline-3-Ethanol Derivative Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by quinoline compounds.

Mechanism II: Induction of Apoptosis

Many quinoline compounds exert their cytotoxic effects by triggering the intrinsic (mitochondria-mediated) apoptosis pathway.[9] This can involve promoting mitochondrial fragmentation, increasing reactive oxygen species (ROS), and causing cell cycle arrest at the S/G2M phase.[9] Some novel quinoline compounds have also been shown to induce apoptosis in leukemia cells by increasing sub-G1 peaks in cell cycle analysis and activating caspase 3.[12]

Protocol: In Vitro Cytotoxicity Assessment (MTS Assay)

This protocol provides a reliable method for determining the cytotoxic effects of quinoline-3-ethanol compounds on cancer cell lines.

A. Principle: The MTS assay is a colorimetric method for assessing cell viability. The tetrazolium compound MTS is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

B. Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).[13][14]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well tissue culture plates.

  • Quinoline-3-ethanol test compounds (dissolved in DMSO).

  • Positive control (e.g., Doxorubicin).

  • Vehicle control (DMSO).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).

  • Plate reader capable of measuring absorbance at 490 nm.

C. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-ethanol compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), cells with vehicle control (100% viability), and cells with the positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

D. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Summary: Cytotoxicity of Quinoline-3-Ethanol Derivatives

The following table presents hypothetical IC₅₀ data to illustrate how results are typically summarized.

CompoundR1-SubstituentR2-SubstituentA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)
QE-1 HH15.221.518.9
QE-2 6-ClH5.89.17.3
QE-3 6-Cl4'-F-Phenyl1.22.51.9
Doxorubicin --0.81.11.0

Antimicrobial Properties: Combating Pathogenic Microorganisms

Quinoline derivatives have long been recognized for their antimicrobial properties, forming the basis for drugs like nalidixic acid and fluoroquinolones.[15]

Antibacterial and Antifungal Activity

Studies have demonstrated that novel quinoline derivatives possess potent activity against a panel of multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[16] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, interfering with DNA replication.[2] Additionally, certain derivatives show significant inhibitory activity against pathogenic fungi such as Aspergillus niger and Candida albicans.[17]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard for assessing antibacterial potency.

A. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

B. Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213).[18]

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., Ciprofloxacin).

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

C. Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation contributes to a wide range of diseases.[19] Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents, with some showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[20][21]

Mechanism: Inhibition of Inflammatory Mediators

The anti-inflammatory action of many compounds is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for producing pro-inflammatory prostaglandins.[22] Molecular docking studies suggest that quinoline derivatives can bind effectively within the active site of COX-2, blocking its function.[22] The quinoline-3-ethanol scaffold, with its potential for hydrogen bonding and hydrophobic interactions, is a promising candidate for selective COX-2 inhibition.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used animal model for evaluating acute anti-inflammatory activity.

A. Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

B. Materials:

  • Wistar rats (150-200 g).

  • Test compound (quinoline-3-ethanol derivative).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive control (e.g., Diclofenac sodium, 10 mg/kg).

  • 1% w/v carrageenan solution in sterile saline.

  • Pletysmometer or digital calipers for measuring paw volume/thickness.

C. Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat (V₀).

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ).

  • Ethical Considerations: All procedures must be approved by an Institutional Animal Ethics Committee (IAEC) and conducted in accordance with established guidelines for animal care.

D. Data Analysis:

  • Calculate the edema volume (E) at each time point: E = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(E_control - E_treated) / E_control] * 100

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of quinoline-3-ethanol compounds is highly dependent on the substitution pattern on the quinoline ring.[4][15]

  • Substituents on the Quinoline Ring: The introduction of electron-withdrawing groups (e.g., chlorine at C-6 or C-7) or lipophilic groups can significantly enhance anticancer and antimicrobial activity.[14]

  • The 3-Position Substituent: The presence of a substituent at the C-3 position is often critical for activity. The hydroxyl group of the ethanol moiety is a key feature for interaction with many biological targets.[4] Further modification, such as esterification or etherification of this hydroxyl group, could serve as a prodrug strategy or modulate target selectivity.

  • Future Directions: Research should focus on synthesizing libraries of quinoline-3-ethanol derivatives with diverse substitutions to build comprehensive SAR models. Future work should also prioritize optimizing lead compounds for improved in vivo efficacy, selectivity against cancer cells over normal cells, and favorable ADME-T (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Conclusion

The quinoline-3-ethanol scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. These compounds have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, which are driven by specific interactions with key biological targets. The synthetic accessibility of this scaffold, coupled with the potential for fine-tuning its pharmacological properties through targeted chemical modifications, positions quinoline-3-ethanol derivatives as compelling candidates for further investigation in modern drug discovery programs. The protocols and insights provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this important class of molecules.

References

Sources

Foundational

Receptor Binding Affinity of 1-(Quinolin-3-yl)ethan-1-ol: A Technical Guide to Purinergic and Glycosidase Target Modulation

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged pharmacophores are critical for developing high-affinity ligands. 1-(Quinolin-3-yl)ethan-1-ol (CAS 67752-30-1)[1] is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged pharmacophores are critical for developing high-affinity ligands. 1-(Quinolin-3-yl)ethan-1-ol (CAS 67752-30-1)[1] is a highly versatile secondary aryl-alkyl alcohol[2] that has emerged as a foundational building block in the design of targeted therapeutics. Recent pharmacological advancements have demonstrated the utility of this scaffold in modulating complex biological targets, most notably the P2X3/P2X2/3 purinergic receptors for pain and respiratory dysfunction[3], and O-GlcNAcase (OGA) for neurodegenerative tauopathies[4].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between structural biology and empirical pharmacology. This guide details the mechanistic rationale behind the compound's binding affinity, presents quantitative target profiles, and provides self-validating experimental workflows for evaluating its receptor kinetics.

Mechanistic Rationale & Structural Biology

The binding affinity of 1-(Quinolin-3-yl)ethan-1-ol is driven by its dual-nature structural profile, which allows it to satisfy both steric and electronic requirements within target receptor pockets[5]:

  • The Quinoline Core (Hydrophobic & Electronic Engagement): The nitrogen-containing bicyclic quinoline ring provides a rigid, lipophilic scaffold. This structure is highly optimized for π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) located deep within the binding clefts of receptors like P2X3[6]. Furthermore, the quinoline nitrogen can act as a weak hydrogen-bond acceptor, influencing the molecule's orientation.

  • The 1-Hydroxyethyl Moiety (Stereospecific Anchoring): The chiral center at the alpha position of the ethanol group is critical for target selectivity. The hydroxyl (-OH) group acts as a directional hydrogen-bond donor and acceptor. In glycosidase targets like OGA, this moiety forms critical hydrogen bonds with polar side chains (e.g., Aspartate or Glutamate) in the catalytic pocket, displacing water molecules and driving a favorable thermodynamic entropy shift[4].

Target Binding Profiles

Quantitative binding data is essential for understanding the therapeutic window of quinoline-derived ligands. Table 1 summarizes the representative binding affinities ( IC50​ / Ki​ ) of optimized derivatives containing the 1-(Quinolin-3-yl)ethan-1-ol core, synthesized from recent patent literature[3],[4].

Table 1: Representative Binding Affinities for 1-(Quinolin-3-yl)ethan-1-ol Derivatives

Target ReceptorDisease IndicationPrimary Binding AssayRepresentative Affinity ( IC50​ / Ki​ )Mechanism of Action
P2X3 Receptor Chronic Cough, Neuropathic PainRadioligand Binding10 - 50 nMCompetitive Antagonist
P2X2/3 Heteromer Visceral PainCalcium Influx (FLIPR)50 - 150 nMAllosteric Modulator
O-GlcNAcase (OGA) Alzheimer's, TauopathiesBiochemical Enzyme Assay5 - 100 nMEnzyme Inhibitor

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. I have selected these specific methodologies based on the causality of what they measure: equilibrium thermodynamics versus real-time kinetics.

Protocol 1: Radioligand Binding Assay (RLBA) for P2X3 Receptors

Causality: RLBA is the gold standard for determining the equilibrium dissociation constant ( Ki​ ). We utilize a competitive binding format to ascertain whether the quinoline derivative binds to the orthosteric site, which is critical for predicting its ability to outcompete endogenous ATP[6].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells stably expressing human P2X3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Buffer Formulation: Prepare a binding buffer containing 50 mM Tris-HCl, 10 mM EDTA, and 0.1% BSA to prevent non-specific binding of the lipophilic quinoline core.

  • Radioligand Incubation: Add a fixed concentration of a tritiated P2X3 antagonist (e.g., [3H] -A-317491) at its known Kd​ value.

  • Compound Addition: Introduce 1-(Quinolin-3-yl)ethan-1-ol derivatives in a 10-point dose-response curve (ranging from 10−10 to 10−5 M). Incubate for 90 minutes at room temperature to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

  • Data Analysis: Measure retained radioactivity using a liquid scintillation counter. Plot the displacement curve and calculate the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) for OGA Binding Kinetics

Causality: While equilibrium affinity ( KD​ ) is important, the target residence time ( τ=1/koff​ ) is a superior predictor of in vivo efficacy for neurodegenerative targets[4]. SPR is employed here to resolve the individual association ( kon​ ) and dissociation ( koff​ ) rate constants without the need for molecular labeling.

Step-by-Step Workflow:

  • Sensor Chip Functionalization: Dock a CM5 dextran sensor chip into the SPR instrument. Activate the surface using EDC/NHS chemistry.

  • Target Immobilization: Inject recombinant human OGA protein (diluted in sodium acetate, pH 4.5) until an immobilization level of ~3000 Response Units (RU) is achieved. Block unreacted esters with 1M ethanolamine.

  • Analyte Preparation: Dilute the quinoline derivative in running buffer (HBS-EP+ with 2% DMSO). Self-Validation Check: Ensure exact DMSO matching between the analyte and running buffer to eliminate bulk refractive index artifacts.

  • Kinetic Injection (Single-Cycle): Inject the compound at five increasing concentrations sequentially without regeneration steps in between. This prevents degradation of the delicate OGA enzyme surface.

  • Sensogram Fitting: Subtract the reference channel data. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate KD​=koff​/kon​ .

Visualizations

P2X3_Pathway ATP ATP Release (Tissue Damage) P2X3 P2X3 Receptor (Sensory Neurons) ATP->P2X3 Activates Ca2 Ca2+ Influx & Depolarization P2X3->Ca2 Channel Opens Quinoline 1-(Quinolin-3-yl)ethan-1-ol (Antagonist) Quinoline->P2X3 Inhibits (Binding) Pain Nociceptive Signal (Pain/Cough) Ca2->Pain Action Potential

Fig 1. P2X3 receptor signaling pathway modulated by quinoline-based antagonists.

SPR_Workflow Prep 1. Sensor Chip Prep (CM5 Dextran Matrix) Immob 2. Target Immobilization (Amine Coupling of OGA) Prep->Immob Inject 3. Analyte Injection (Quinoline Derivative) Immob->Inject Assoc 4. Association Phase (Measure kon) Inject->Assoc Dissoc 5. Dissociation Phase (Measure koff) Assoc->Dissoc Analysis 6. Kinetic Analysis (KD = koff/kon) Dissoc->Analysis

Fig 2. Surface Plasmon Resonance (SPR) workflow for real-time kinetic analysis.

References

  • NextSDS Chemical Database. "1-(quinolin-3-yl)ethan-1-ol — Chemical Substance Information (CAS 67752-30-1)." NextSDS. URL: [Link]

  • ResearchGate. "Development of an Acid-Washable Tag for the Separation of Enantiomers from Bioresolutions." ResearchGate. URL: [Link]

  • US Patent US20180093991A1. "P2X3 and/or P2X2/3 compounds and methods." Asana Biosciences LLC. Google Patents.
  • US Patent US10336775B2. "Glycosidase inhibitors." Asceneuron SA (Quattropani et al.). Google Patents.

Sources

Exploratory

Toxicity Profile of 1-(Quinolin-3-yl)ethan-1-ol in Mammalian Cells: An In-depth Technical Guide

Introduction: The Quinoline Scaffold and the Imperative for Rigorous Toxicological Assessment The quinoline ring system is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Imperative for Rigorous Toxicological Assessment

The quinoline ring system is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively investigated and developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[3] However, the therapeutic potential of quinoline-based compounds is often counterbalanced by a complex toxicological profile that necessitates thorough investigation during drug discovery and development.[4][5] The parent compound, quinoline, is a known hepatocarcinogen in rodents and a mutagen.[6][7] The nature and position of substituents on the quinoline ring can significantly modulate its biological activity and toxicity.[4][8]

This guide provides a comprehensive framework for evaluating the toxicity profile of a specific derivative, 1-(Quinolin-3-yl)ethan-1-ol, in mammalian cells. While direct toxicological data for this particular compound is limited, this document will establish a predictive and methodological approach based on the well-documented toxicities of the broader quinoline class. We will delve into the underlying molecular mechanisms, detail robust experimental protocols for assessing key toxicological endpoints, and provide a logical framework for data interpretation, thereby empowering researchers, scientists, and drug development professionals to conduct a thorough and scientifically sound safety assessment.

Physicochemical Properties and Initial Hazard Classification of 1-(Quinolin-3-yl)ethan-1-ol

A foundational understanding of a compound's physicochemical properties is crucial for interpreting its toxicological behavior.

PropertyValueSource
CAS Number 67752-30-1[9]
Molecular Formula C11H11NO[10][11]
Molecular Weight 173.215 g/mol [10]
Predicted XlogP 1.7[11]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a preliminary hazard assessment for 1-(Quinolin-3-yl)ethan-1-ol:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Irritation Skin Irrit. 2H315: Causes skin irritation
Eye Irritation Eye Irrit. 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) STOT SE 3H336: May cause drowsiness or dizziness

GHS classifications are based on notified C&L inventory.[9]

This initial classification underscores the need for a comprehensive in vitro toxicological evaluation to delineate the specific cellular and molecular mechanisms underlying these potential hazards.

Core Toxicological Endpoints for Evaluation

Based on the known toxicities of quinoline derivatives, the following core endpoints are critical for a comprehensive in vitro assessment of 1-(Quinolin-3-yl)ethan-1-ol:

  • Cytotoxicity: Assessing the compound's ability to cause cell death.

  • Genotoxicity: Evaluating the potential to damage DNA.

  • Oxidative Stress: Investigating the induction of reactive oxygen species (ROS) and the cellular antioxidant response.

  • Mitochondrial Toxicity: Examining the impact on mitochondrial function.

Cytotoxicity Assessment: Quantifying Cell Viability and Death

A primary step in toxicological profiling is to determine the concentration-dependent effect of the compound on cell viability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[14][15]

  • Compound Treatment: Prepare a stock solution of 1-(Quinolin-3-yl)ethan-1-ol in a suitable solvent (e.g., DMSO) and create serial dilutions in cell culture medium. Treat the cells with a range of concentrations for 24, 48, or 72 hours.[15] Include vehicle-only controls.

  • MTT Addition: Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[15]

Cell LineIncubation Time (hours)IC50 (µM) [Hypothetical Data]
HepG22475.2
HepG24848.5
SH-SY5Y2492.1
SH-SY5Y4863.7
Genotoxicity: Assessing DNA Damage Potential

Many quinoline compounds are known to be genotoxic, either through direct DNA interaction or through the formation of reactive metabolites.[4][16]

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[17]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with non-cytotoxic to mildly cytotoxic concentrations of 1-(Quinolin-3-yl)ethan-1-ol for a defined period (e.g., 4-24 hours). Include a positive control (e.g., hydrogen peroxide or a known mutagen).

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply a voltage to the slides to facilitate the migration of fragmented DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software (e.g., by measuring tail length, tail intensity, or tail moment).

Oxidative Stress and Mitochondrial Toxicity

A common mechanism of quinoline-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial damage.[4][18][19]

Quinoline_Toxicity_Pathway Quinoline 1-(Quinolin-3-yl)ethan-1-ol Metabolism Metabolic Activation (e.g., CYP450) Quinoline->Metabolism Mitochondria Mitochondria Quinoline->Mitochondria Direct Effect ROS Increased ROS (Reactive Oxygen Species) Metabolism->ROS Generates Mito_Damage Mitochondrial Dysfunction (ΔΨm dissipation) ROS->Mito_Damage Causes Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 DNA_Damage DNA Damage ROS->DNA_Damage Causes Mitochondria->ROS Source of Apoptosis Apoptosis Mito_Damage->Apoptosis Initiates (Intrinsic Pathway) Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates p53 p53 Activation DNA_Damage->p53 Induces p53->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces

Caption: Proposed signaling pathways in 1-(Quinolin-3-yl)ethan-1-ol induced toxicity.

Experimental_Workflow Start Cell Culture with 1-(Quinolin-3-yl)ethan-1-ol Treatment ROS_Assay Intracellular ROS Measurement (e.g., DCFH-DA Assay) Start->ROS_Assay Mito_Potential Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., JC-1) Start->Mito_Potential GSH_Assay Glutathione (GSH) Level Quantification Start->GSH_Assay Data_Analysis Data Analysis and Integration ROS_Assay->Data_Analysis Mito_Potential->Data_Analysis GSH_Assay->Data_Analysis

Caption: Experimental workflow for oxidative stress and mitochondrial toxicity assessment.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 1-(Quinolin-3-yl)ethan-1-ol for a suitable duration.

  • DCFH-DA Loading: Remove the treatment medium and incubate the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Principle: The fluorescent dye JC-1 exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with 1-(Quinolin-3-yl)ethan-1-ol as previously described.

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS or assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity for both JC-1 aggregates (red, Ex/Em ~560/595 nm) and monomers (green, Ex/Em ~485/530 nm) using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to controls indicates a loss of mitochondrial membrane potential.

Metabolic Activation: The Role of Cytochrome P450

The liver is a primary target for quinoline toxicity, largely due to its metabolic activation by cytochrome P450 (CYP) enzymes into reactive intermediates.[4][6] Studies have shown that CYP2E1 and CYP2A6 are involved in the metabolism of quinoline in human liver microsomes.[7] The formation of metabolites such as quinoline-5,6-epoxide is associated with its genotoxic and carcinogenic properties.[6][20]

Causality Behind Experimental Choices: The use of liver-derived cell lines (e.g., HepG2) or primary hepatocytes is crucial as they express metabolic enzymes necessary to convert the parent compound into potentially more toxic metabolites. Co-incubation with specific CYP inhibitors can help identify the particular enzymes involved in the bioactivation of 1-(Quinolin-3-yl)ethan-1-ol.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro toxicological assessment of 1-(Quinolin-3-yl)ethan-1-ol in mammalian cells. While the specific toxicity of this compound is not yet extensively documented, the established profile of the quinoline class of compounds strongly suggests a potential for cytotoxicity, genotoxicity, and oxidative stress-mediated damage. The detailed protocols and logical workflows presented herein offer a robust starting point for a comprehensive investigation.

Future studies should aim to confirm these predictive assessments with in vivo models to understand the compound's pharmacokinetic and toxicokinetic profiles. Furthermore, elucidating the precise metabolic pathways and identifying the specific reactive metabolites of 1-(Quinolin-3-yl)ethan-1-ol will be critical for a complete understanding of its toxicity and for guiding the development of safer quinoline-based therapeutics.

References

  • Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver. (2022). Mutat Res Genet Toxicol Environ Mutagen, 886, 503582. [Link]

  • Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. (2025). Biol Trace Elem Res. [Link]

  • A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage. (2023). Cancer Cell Int, 23(1), 171. [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025). ResearchGate. [Link]

  • Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms. (2012). Int J Tryptophan Res, 5, 1–10. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Arch Mil Med, 5(4), e58194. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Orient J Chem, 39(3). [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Bioactivities, 3(1), 25-39. [Link]

  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. (1983). Carcinogenesis, 4(4), 451-456. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. [Link]

  • Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. (1989). Environ Mol Mutagen, 14(3), 160-165. [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. (2012). Mini Rev Med Chem, 12(9), 863-885. [Link]

  • Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. (1989). SciTech Connect. [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). Xenobiotica, 35(3), 293-304. [Link]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. (2026). Arabian Journal of Chemistry, 19(3), 105537. [Link]

  • Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. (2016). Eur J Med Chem, 124, 647-657. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [Link]

  • The cosmetic dye quinoline yellow causes DNA damage in vitro. (2015). Food Chem Toxicol, 75, 86-92. [Link]

  • Metabolites of quinoline, a hepatocarcinogen, in a subcellular microsomal system. (1982). R Discovery. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. [Link]

  • 1-(quinolin-3-yl)ethan-1-ol — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. (2024). Curr Org Chem. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 7(51), 48119-48135. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. (1996). Chem Res Toxicol, 9(4), 746-752. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. [Link]

  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. (1983). Carcinogenesis, 4(4), 451-6. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 9, S1656-S1677. [Link]

  • Assessment of cytotoxicity assays as predictors of ocular irritation of pharmaceuticals. (1993). Toxicol In Vitro, 7(4), 495-502. [Link]

  • Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt. (2021). Nat Prod Sci, 27(4), 209-215. [Link]

  • 1-(quinolin-3-yl)ethan-1-ol (C11H11NO). (n.d.). PubChemLite. [Link]

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Foundational

1-(Quinolin-3-yl)ethan-1-ol blood-brain barrier permeability

Overcoming the Blood-Brain Barrier: A Technical Whitepaper on the Permeability Dynamics of 1-(Quinolin-3-yl)ethan-1-ol Executive Summary & Rationale The development of central nervous system (CNS) therapeutics is disprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming the Blood-Brain Barrier: A Technical Whitepaper on the Permeability Dynamics of 1-(Quinolin-3-yl)ethan-1-ol

Executive Summary & Rationale

The development of central nervous system (CNS) therapeutics is disproportionately hindered by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the vast majority of small-molecule drugs from entering the brain. As a Senior Application Scientist, I frequently evaluate privileged scaffolds to bypass this barrier.

The compound 1-(Quinolin-3-yl)ethan-1-ol (CAS: 53531-33-2) serves as an exemplary model for high-efficiency CNS penetration. Featuring a lipophilic quinoline core paired with a 1-hydroxyethyl hydrogen-bonding moiety, this aryl-alkyl alcohol demonstrates near-ideal physicochemical properties for passive diffusion. Furthermore, because stereochemistry can dictate off-target binding and efflux pump recognition, the practical enantiomeric resolution of 1-quinolin-3-yl-ethanol—achieved efficiently via lipase-catalyzed acylation using succinic anhydride[1]—allows researchers to isolate and evaluate the specific pharmacokinetic profiles of its (R) and (S) enantiomers.

This whitepaper dissects the physicochemical causality behind its BBB permeability and outlines the self-validating experimental workflows required to quantify its neuropharmacokinetic potential.

Physicochemical Causality & CNS Multiparameter Optimization

The ability of a molecule to cross the BBB is not arbitrary; it is governed by strict thermodynamic and electrostatic rules. 1-(Quinolin-3-yl)ethan-1-ol bypasses the common pitfalls of CNS drug design through a unique structural advantage: its ionization state.

Most CNS-active compounds contain basic amines (pKa 8–10) that become positively charged at a physiological pH of 7.4. This cationic state is a primary recognition motif for P-glycoprotein (P-gp), the BBB's dominant active efflux pump. However, the conjugate acid of the quinoline nitrogen in 1-(Quinolin-3-yl)ethan-1-ol has a pKa of approximately 4.85. Consequently, at pH 7.4, the molecule exists >99% in its neutral, un-ionized form. This neutrality drastically reduces its desolvation energy and allows it to evade P-gp trapping, facilitating rapid passive diffusion into the brain.

Table 1: Physicochemical Parameters of 1-(Quinolin-3-yl)ethan-1-ol

ParameterValueCNS Drug Ideal RangeMechanistic Causality / Impact
Molecular Weight 173.21 g/mol < 400 g/mol Small size facilitates rapid transit through the dense endothelial lipid bilayer.
TPSA 33.1 Ų< 90 ŲLow polar surface area minimizes the energy required to shed water molecules (desolvation).
pKa (Quinoline N) ~4.85N/ANeutral at physiological pH; evades cationic recognition by P-gp efflux transporters.
HBD / HBA 1 / 2< 3 / < 7Minimal hydrogen bonding with aqueous plasma maximizes lipophilic partitioning.

Predictive Biomimetic Modeling

Before initiating resource-intensive cellular assays, early-stage permeability modeling is highly recommended. Biomimetic chromatography utilizing an Immobilized Artificial Membrane (IAM) combined with Quantitative Structure-Activity Relationship (QSAR) methodology is a proven technique for predicting the logarithmic brain-to-blood concentration ratio (log BB) of heterocyclic drugs[2].

By passing 1-(Quinolin-3-yl)ethan-1-ol through an IAM-HPLC column, we measure its capacity factor ( kIAM′​ ). Because the stationary phase mimics the phospholipid monolayer of biological membranes, the retention time directly correlates with the compound's intrinsic lipid affinity, providing a highly accurate, cell-free prediction of passive BBB permeability[2].

Experimental_Workflow S1 1. Physicochemical Profiling (pKa, LogP, TPSA) S2 2. Biomimetic IAM Chromatography (Phospholipid Affinity) S1->S2 S3 3. PAMPA-BBB Assay (Passive Permeability) S2->S3 S4 4. MDCK-MDR1 Transwell Assay (Active Efflux / P-gp) S3->S4 S5 5. In Vivo Brain PK (Kp,uu,brain Determination) S4->S5

Fig 1. Self-validating experimental workflow for evaluating CNS drug permeability.

Self-Validating In Vitro Protocols

To empirically validate the permeability of 1-(Quinolin-3-yl)ethan-1-ol, we employ a two-tiered in vitro approach. Every protocol described below is designed as a "self-validating system," meaning internal controls are built-in to instantly flag artifactual data.

Protocol A: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport.

  • Causality: We specifically use Porcine Brain Lipid (PBL) rather than standard soy lecithin. PBL accurately mimics the unique high-cholesterol and sphingomyelin composition of the human brain endothelium.

  • Step 1: Prepare a 10 µM solution of 1-(Quinolin-3-yl)ethan-1-ol in PBS (pH 7.4). Add 300 µL to the donor plate.

  • Step 2: Coat the PVDF filter of the acceptor plate with 4 µL of PBL solution (20 mg/mL in dodecane). Add 300 µL of fresh PBS to the acceptor wells.

  • Step 3: Sandwich the plates and incubate at 37°C for 4 hours without agitation. (Lack of agitation maintains the Unstirred Water Layer, preventing artificial inflation of permeation rates).

  • Step 4: Quantify compound concentrations in both compartments via LC-MS/MS.

  • Validation: The assay is only valid if the internal control Atenolol (low permeability) yields Pe​<1.0×10−6 cm/s, and Verapamil (high permeability) yields Pe​>10.0×10−6 cm/s.

Protocol B: MDCK-MDR1 Bidirectional Transport (Active Efflux Assessment)

While PAMPA measures passive entry, the brain is heavily guarded by efflux pumps. We utilize the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) to evaluate P-gp mediated efflux. This model is superior to Caco-2 for BBB studies because it lacks the confounding gastrointestinal transporters, providing a cleaner signal for CNS permeability[3].

  • Step 1: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 5–7 days.

  • Step 2 (System Validation): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Add Lucifer Yellow (LY) to the donor compartment; paracellular leakage must be < 1%/hour to ensure intact tight junctions.

  • Step 3: Add 1 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

  • Step 4: Calculate the Efflux Ratio (ER): ER=Papp​(B→A)/Papp​(A→B) .

  • Causality: An ER>2.0 indicates active efflux. If efflux is observed, the assay must be repeated with 2 µM Elacridar (a specific P-gp inhibitor). If Elacridar collapses the ER to ~1.0, P-gp liability is definitively confirmed. Given the neutral state of 1-(Quinolin-3-yl)ethan-1-ol at pH 7.4, we expect an ER < 1.5.

BBB_Mechanisms Blood Apical Compartment (Blood) Membrane BBB Endothelial Lipid Bilayer Blood->Membrane Passive Diffusion (Neutral at pH 7.4) Brain Basolateral Compartment (Brain) Membrane->Brain High Permeability Pgp P-gp Efflux Transporter Membrane->Pgp Substrate Binding (Low Affinity) Pgp->Blood Efflux (ER < 2)

Fig 2. Mechanistic transport pathways of 1-(Quinolin-3-yl)ethan-1-ol across the BBB.

Translational In Vivo Pharmacokinetics

In vitro data must ultimately be corroborated by in vivo models. High BBB permeability is a hallmark of novel quinoline-related classes, such as neurolysin activators, which have demonstrated rapid brain uptake and optimal brain retention times in murine stroke models[4].

For 1-(Quinolin-3-yl)ethan-1-ol, evaluating the total brain-to-plasma ratio ( Kp,brain​ ) is insufficient. Because the compound is lipophilic, it may non-specifically bind to brain tissue lipids, rendering it pharmacologically inactive. Therefore, the definitive in vivo metric is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) .

This is determined by combining in vivo pharmacokinetic dosing (e.g., 4 mg/kg IV in mice) with rapid brain harvesting[4], followed by in vitro equilibrium dialysis of the brain homogenate to calculate the fraction unbound in the brain ( fu,brain​ ). A Kp,uu,brain​ value approaching 1.0 indicates that 1-(Quinolin-3-yl)ethan-1-ol achieves free, unrestricted equilibrium across the BBB—the ultimate validation of a successful CNS drug scaffold.

Table 2: Acceptance Criteria for BBB Permeability Assays

Assay SystemKey MetricThreshold for "High CNS Permeability"
PAMPA-BBB Effective Permeability ( Pe​ ) >4.0×10−6 cm/s
MDCK-MDR1 Apparent Permeability ( Papp​ A-to-B) >15.0×10−6 cm/s
MDCK-MDR1 Efflux Ratio (ER) <2.0 (Indicates lack of active efflux)
In Vivo PK Unbound Partition ( Kp,uu,brain​ ) 0.5−1.5 (Ideal free drug equilibrium)

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Quinolin-3-yl)ethan-1-ol: A Detailed Guide for Researchers

Abstract This document provides a comprehensive guide for the synthesis of 1-(Quinolin-3-yl)ethan-1-ol, a valuable chiral building block in medicinal chemistry and materials science. Two primary, reliable synthetic route...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Quinolin-3-yl)ethan-1-ol, a valuable chiral building block in medicinal chemistry and materials science. Two primary, reliable synthetic routes are detailed: the Grignard reaction with 3-quinolinecarboxaldehyde and the reduction of 3-acetylquinoline. This guide offers in-depth, step-by-step protocols, explains the underlying chemical principles, and provides critical insights for successful execution and scale-up. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of a chiral secondary alcohol, such as in 1-(Quinolin-3-yl)ethan-1-ol, provides a key handle for further functionalization and the exploration of stereospecific interactions with biological targets. The development of robust and scalable synthetic methods for such chiral alcohols is therefore of significant interest.

This application note details two well-established and versatile methods for the preparation of 1-(Quinolin-3-yl)ethan-1-ol. The choice between these methods will depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Method A: Grignard Reaction with 3-Quinolinecarboxaldehyde. This classic carbon-carbon bond-forming reaction offers a direct and efficient route to the target molecule.[3][4][5]

Method B: Reduction of 3-Acetylquinoline. This approach is suitable when 3-acetylquinoline is a more readily available starting material and provides an opportunity for asymmetric reduction to access enantiomerically enriched products.

Reaction Schemes and Mechanisms

Method A: Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[4][5] In this case, methylmagnesium bromide (CH₃MgBr) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-quinolinecarboxaldehyde. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final alcohol product.

Grignard Reaction cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Protonation (Workup) 3-Quinolinecarboxaldehyde 3-Quinolinecarboxaldehyde Alkoxide_Intermediate Magnesium Alkoxide Intermediate 3-Quinolinecarboxaldehyde->Alkoxide_Intermediate CH3MgBr CH3MgBr Methylmagnesium Bromide (Grignard Reagent) CH3MgBr->Alkoxide_Intermediate Final_Product 1-(Quinolin-3-yl)ethan-1-ol Alkoxide_Intermediate->Final_Product H3O+ H3O+ Aqueous Acid (e.g., NH4Cl) H3O+->Final_Product

Caption: Grignard reaction pathway for the synthesis of 1-(Quinolin-3-yl)ethan-1-ol.

Method B: Reduction of a Ketone

The reduction of 3-acetylquinoline to the corresponding secondary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this transformation. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide by the solvent (typically an alcohol) affords the final product.

Ketone Reduction cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Protonation 3-Acetylquinoline 3-Acetylquinoline Alkoxide_Intermediate Alkoxide Intermediate 3-Acetylquinoline->Alkoxide_Intermediate NaBH4 NaBH4 Sodium Borohydride (NaBH4) NaBH4->Alkoxide_Intermediate Final_Product 1-(Quinolin-3-yl)ethan-1-ol Alkoxide_Intermediate->Final_Product Solvent Solvent Protic Solvent (e.g., Ethanol) Solvent->Final_Product

Caption: Reduction of 3-acetylquinoline to 1-(Quinolin-3-yl)ethan-1-ol using a hydride reducing agent.

Detailed Experimental Protocols

Method A: Synthesis via Grignard Reaction

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
3-QuinolinecarboxaldehydeC₁₀H₇NO157.171.0 equiv
Magnesium TurningsMg24.311.2 equiv
Methyl IodideCH₃I141.941.1 equiv
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-As solvent
Saturated Ammonium ChlorideNH₄Cl53.49-For workup
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying

Protocol:

  • Preparation of Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of methyl iodide (1.1 equiv) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.[6]

  • Reaction with Aldehyde:

    • Dissolve 3-quinolinecarboxaldehyde (1.0 equiv) in anhydrous diethyl ether in a separate flame-dried flask under a nitrogen atmosphere.

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 1-(Quinolin-3-yl)ethan-1-ol.

Method B: Synthesis via Reduction of 3-Acetylquinoline

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
3-AcetylquinolineC₁₁H₉NO171.191.0 equiv
Sodium BorohydrideNaBH₄37.831.5 equiv
EthanolC₂H₅OH46.07-As solvent
Deionized WaterH₂O18.02-For workup
DichloromethaneCH₂Cl₂84.93-For extraction
Anhydrous Magnesium SulfateMgSO₄120.37-For drying

Protocol:

  • Reduction Reaction:

    • In a round-bottom flask, dissolve 3-acetylquinoline (1.0 equiv) in ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of deionized water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure 1-(Quinolin-3-yl)ethan-1-ol.

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[6] All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Methyl Iodide: Methyl iodide is a toxic and volatile substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Borohydride: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled with care, and additions to protic solvents should be done slowly and at a controlled temperature.

Characterization Data

The final product, 1-(Quinolin-3-yl)ethan-1-ol, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Signals corresponding to the quinoline ring protons, the methine proton (CH-OH), and the methyl group protons (CH₃).
¹³C NMR Resonances for all carbon atoms in the molecule, including the quinoline ring, the carbinol carbon, and the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁NO, MW: 173.21 g/mol ).[7]
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

Conclusion

This application note provides two reliable and well-documented protocols for the synthesis of 1-(Quinolin-3-yl)ethan-1-ol. The choice of method will depend on the specific needs and resources of the researcher. The Grignard approach offers a direct route from the corresponding aldehyde, while the reduction method is advantageous when the ketone is more accessible. Careful adherence to the described procedures and safety precautions will ensure a successful synthesis of this important chemical intermediate. For those interested in enantiomerically pure compounds, asymmetric reduction of 3-acetylquinoline using chiral catalysts or enzymes presents a promising avenue for further investigation.[8]

References

  • ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from.... Retrieved from [Link]

  • Chan, S. H. (n.d.). Quinoline-type compounds : asymmetric catalytic reaction and their biological activities. Theses, The Hong Kong Polytechnic University. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. Retrieved from [Link]

  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • RSC Publishing. (2026, January 10). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 1-(Quinolin-3-yl)ethan-1-ol via Grignard Addition

Executive Summary The synthesis of 1-(quinolin-3-yl)ethan-1-ol from 3-quinolinecarboxaldehyde is a foundational organometallic transformation widely utilized in medicinal chemistry. This secondary chiral alcohol serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(quinolin-3-yl)ethan-1-ol from 3-quinolinecarboxaldehyde is a foundational organometallic transformation widely utilized in medicinal chemistry. This secondary chiral alcohol serves as a critical intermediate in the development of highly selective P2X3 and P2X2/3 receptor antagonists for the treatment of chronic pain and respiratory dysfunctions [1]. Furthermore, the racemic product is frequently utilized as a substrate in enzymatic kinetic resolutions to isolate enantiomerically pure building blocks [2].

This application note details a highly reliable, self-validating protocol for the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 3-quinolinecarboxaldehyde. The guide emphasizes the mechanistic causality behind reagent selection, temperature control, and work-up procedures to ensure high yield, chemoselectivity, and reproducibility.

Mechanistic Rationale & Experimental Design

The transformation relies on the nucleophilic attack of a methyl Grignard reagent on the electrophilic carbonyl carbon of the quinoline-3-carboxaldehyde.

  • Reagent Selection (MeMgBr vs. MeLi): While methyllithium (MeLi) is highly nucleophilic, it is also highly basic and prone to causing unwanted side reactions (such as alpha-deprotonation or ring-opening in sensitive heterocycles). Methylmagnesium bromide (MeMgBr) offers an optimal balance of nucleophilicity and mildness, ensuring selective 1,2-addition to the aldehyde [3].

  • Solvent Causality (Anhydrous THF): Tetrahydrofuran (THF) is preferred over diethyl ether. THF is a stronger Lewis base, and its oxygen lone pairs effectively coordinate with the electron-deficient magnesium atom, stabilizing the Grignard reagent. Additionally, the quinoline starting material exhibits superior solubility in THF.

  • Temperature Profile (0 °C to RT): The initial addition must be performed at 0 °C. The nucleophilic attack is highly exothermic; thermal runaway can lead to homocoupling, pinacol coupling, or degradation of the starting material. Warming to room temperature ensures complete conversion.

  • Quenching Strategy (Sat. NH₄Cl): A mild, slightly acidic quench using saturated aqueous ammonium chloride is critical. Stronger acids (like HCl) would protonate the basic quinoline nitrogen, rendering the product water-soluble and severely complicating organic extraction. Furthermore, strong acids risk dehydrating the newly formed secondary alcohol into a vinyl quinoline derivative.

Reaction Pathway Visualization

ReactionPathway SM 3-Quinolinecarboxaldehyde (Starting Material) Grignard MeMgBr / THF (0 °C to RT) SM->Grignard Nucleophilic Addition Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Quench Sat. NH4Cl (aq) Quench Alkoxide->Quench Protonation Product 1-(Quinolin-3-yl)ethan-1-ol (Target Product) Quench->Product

Reaction pathway for the synthesis of 1-(quinolin-3-yl)ethan-1-ol via Grignard addition.

Materials and Reagents

Table 1: Quantitative Reaction Parameters (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRoleSafety / Handling
3-Quinolinecarboxaldehyde 157.171.01.57 gStarting MaterialIrritant. Store under inert gas.
Methylmagnesium bromide (3.0 M in THF)119.241.24.0 mLNucleophileHighly Flammable/Moisture Sensitive. Reacts violently with water.
Anhydrous THF 72.11-20 mLSolventHighly flammable. Peroxide former.
Sat. NH₄Cl (aq) 53.49Excess20 mLQuenching AgentMild irritant.
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction SolventFlammable liquid.
Anhydrous Na₂SO₄ 142.04-As neededDrying AgentHygroscopic.

Step-by-Step Experimental Protocol

Phase 1: Apparatus Preparation (Self-Validating Step)
  • Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Flame-dry the apparatus under vacuum to remove trace moisture, then backfill with inert gas (Argon or N₂). Causality: Trace water will rapidly protonate the Grignard reagent, generating methane gas and destroying the stoichiometry.

Phase 2: Reaction Execution
  • Dissolve 1.57 g (10 mmol) of 3-quinolinecarboxaldehyde in 20 mL of anhydrous THF within the reaction flask. Stir until a homogenous solution is achieved.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Using a dry, inert-gas-purged syringe, add 4.0 mL of 3.0 M MeMgBr in THF dropwise over 10 minutes.

  • Observe the reaction. A slight color change (often yellow to deep orange/red) indicates the formation of the magnesium alkoxide intermediate.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

Phase 3: In-Process Monitoring
  • TLC Validation: Check the reaction progress via Thin Layer Chromatography (Eluent: 1:1 Hexane/EtOAc).

    • Starting Material: Highly UV-active, Rf ~ 0.5. Stains positive with 2,4-DNP (aldehyde).

    • Product: UV-active, Rf ~ 0.25. Stains positive with KMnO₄ or PMA (secondary alcohol), negative with 2,4-DNP.

Phase 4: Quenching and Work-Up
  • Once TLC confirms the consumption of the aldehyde, cool the flask back to 0 °C.

  • Carefully add 20 mL of saturated aqueous NH₄Cl dropwise to quench the unreacted Grignard reagent and protonate the alkoxide. Caution: Vigorous bubbling (methane evolution) will occur initially.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers and wash with 20 mL of brine to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 20% to 50% EtOAc in Hexanes.

  • Concentrate the product fractions to yield 1-(quinolin-3-yl)ethan-1-ol as a pale yellow to off-white solid. (Expected yield: 80-90%).

Analytical Characterization Data

To validate the structural integrity of the synthesized product, compare against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J = 2.2 Hz, 1H, Ar-H), 8.10 (d, J = 2.0 Hz, 1H, Ar-H), 8.05 (d, J = 8.4 Hz, 1H, Ar-H), 7.80 (d, J = 8.1 Hz, 1H, Ar-H), 7.68 (ddd, J = 8.4, 6.9, 1.5 Hz, 1H, Ar-H), 7.55 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H, Ar-H), 5.12 (q, J = 6.5 Hz, 1H, -CH (OH)-), 2.50 (br s, 1H, -OH ), 1.62 (d, J = 6.5 Hz, 3H, -CH ₃).

  • LC-MS (ESI+): Calculated for C₁₁H₁₁NO [M+H]⁺: 174.09; Found: 174.1.

Troubleshooting & Optimization

Table 2: Common Experimental Issues and Solutions

ObservationPotential CauseSolution / Prevention
Incomplete Conversion (SM remains on TLC)Moisture in the system destroyed the Grignard reagent.Ensure rigorous flame-drying of glassware. Use fresh, anhydrous THF and titrate the MeMgBr prior to use.
Emulsion during Work-Up Formation of insoluble magnesium hydroxide salts.Add a small volume of 1M Rochelle's salt (Potassium sodium tartrate) or 10% citric acid to break the emulsion.
Product Degradation / Low Yield Over-acidification during quench caused dehydration to the vinyl quinoline.Strictly use saturated NH₄Cl; avoid strong aqueous acids like HCl or H₂SO₄.
Multiple Spots on TLC High temperatures during addition caused side reactions (e.g., pinacol coupling).Maintain strict 0 °C temperature control during the dropwise addition of the Grignard reagent.

References

  • Google Patents. Details the synthesis of quinoline-based intermediates for the development of selective P2X3 receptor antagonists.
  • On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation ResearchGate. Highlights the utility of 1-quinolin-3-yl-ethanol in enzymatic kinetic resolutions for chiral drug development. URL:[Link]

  • Name Reactions in Heterocyclic Chemistry Internet Archive / Academia. Provides authoritative grounding on the chemoselectivity of Grignard additions to heterocyclic aldehydes. URL:[Link]

Method

Application Note: Advanced Catalytic and Biocatalytic Reduction Strategies for 1-(Quinolin-3-yl)ethan-1-ol

Introduction & Mechanistic Rationale The synthesis of chiral heteroaromatic alcohols, such as 1-(quinolin-3-yl)ethan-1-ol, is a critical operation in modern drug development. These motifs are ubiquitous in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of chiral heteroaromatic alcohols, such as 1-(quinolin-3-yl)ethan-1-ol, is a critical operation in modern drug development. These motifs are ubiquitous in pharmaceuticals, serving as key pharmacophores in kinase inhibitors, GPCR modulators, and antimalarial agents.

However, the reduction of nitrogen-heteroaromatic ketones like 3-acetylquinoline presents significant chemoselectivity and enantioselectivity challenges. Traditional transition-metal-catalyzed asymmetric hydrogenation (using Ru, Rh, or Ir) is often hampered by the chelating effect , where the basic quinoline nitrogen coordinates to the metal center, leading to severe catalyst deactivation 1[1]. Furthermore, highly active catalytic systems, such as cobalt-amido cooperative catalysts, can inadvertently trigger the 1,2-reduction or 5,6,7,8-reduction of the quinoline ring itself rather than selectively reducing the exocyclic carbonyl 2[2].

To bypass these limitations, this application note outlines three field-proven, self-validating workflows:

  • Chemoselective Hydride Reduction: For rapid, scalable access to the racemic alcohol.

  • Enantioselective Bioreduction: A green-chemistry approach utilizing whole-cell biocatalysis to achieve >99% enantiomeric excess (ee) without heavy metals.

  • Enzymatic Kinetic Resolution: A lipase-mediated protocol utilizing an acid-washable tag for the elegant separation of enantiomers.

Quantitative Data Summary

The following table summarizes the performance metrics and strategic advantages of each reduction modality.

Reduction ModalityCatalyst / ReagentYieldEnantiopurityStrategic Advantage
Chemical Reduction Sodium Borohydride (NaBH₄)>90%Racemic (0% ee)Rapid, highly scalable, inexpensive.
Bioreduction Daucus carota (Whole-cell)93%>99:1 er (S)Eliminates transition metals; built-in NAD(P)H cofactor recycling.
Kinetic Resolution CAL-B + Succinic Anhydride~50% (Max)>99% ee (S)Resolves existing racemates; enables simple acid-base extraction.

Experimental Protocols

Protocol A: Chemoselective Racemic Synthesis via Hydride Reduction

This protocol utilizes a mild hydride donor under strict kinetic control to prevent the over-reduction of the quinoline core.

  • Preparation: Dissolve 3-acetylquinoline (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice bath.

    • Causality: Lowering the thermal energy of the system ensures that the hydride selectively attacks the more electrophilic exocyclic ketone. Higher temperatures increase the risk of hydride attack on the electron-deficient quinoline ring 1[1].

  • Reduction: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes to manage hydrogen gas evolution and exothermicity.

  • Monitoring: Stir for 2 hours at 0 °C. Validate reaction completion via TLC or LC-MS.

  • Workup: Quench slowly with saturated aqueous NH₄Cl to safely destroy excess hydride. Extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to yield racemic 1-(quinolin-3-yl)ethan-1-ol.

Protocol B: Enantioselective Whole-Cell Bioreduction

This method leverages the endogenous ketoreductases (KREDs) found in plant tissues to perform highly asymmetric reductions.

  • Biocatalyst Preparation: Wash and finely grate fresh Daucus carota (carrot root).

    • Causality: Using freshly grated tissue maintains the structural integrity of the plant cells, which is required to utilize the plant's endogenous NAD(P)H cofactor recycling system. This eliminates the need to supply expensive exogenous cofactors 1[1].

  • Reaction Assembly: Suspend the grated biomass in distilled water (Biocatalyst/Substrate ratio = 100:1 w/w). Add 3-acetylquinoline (e.g., at a 1.5 g scale) directly to the aqueous suspension.

  • Incubation: Incubate the mixture at 25 °C in an orbital shaker at 200 rpm for 48 hours.

  • Isolation: Filter the suspension through a Celite pad to remove the plant biomass, washing the filter cake thoroughly with ethyl acetate. Extract the aqueous filtrate with ethyl acetate, dry, and concentrate to yield pure (S)-1-(quinolin-3-yl)ethan-1-ol with >99:1 enantiomeric ratio 1[1].

Protocol C: Enzymatic Kinetic Resolution via CAL-B

For scenarios where the racemic alcohol has already been synthesized, kinetic resolution offers a practical pathway to isolate specific enantiomers using an acid-washable tag.

  • Acylation Setup: Dissolve racemic 1-(quinolin-3-yl)ethan-1-ol (1.0 equiv) in toluene. Add succinic anhydride (1.5 equiv) and immobilized Candida antarctica Lipase B (CAL-B, Novozym 435).

  • Enzymatic Resolution: Stir the mixture at 30 °C for 24 hours.

    • Causality: CAL-B exhibits profound enantioselectivity (E > 80) for the (R)-enantiomer of aryl-alkyl alcohols 3[3]. It selectively transfers the acyl group from succinic anhydride to the (R)-alcohol, forming a hemisuccinate ester.

  • Phase Partitioning: Filter out the immobilized enzyme. Partition the organic filtrate against saturated aqueous NaHCO₃.

    • Causality: The newly formed (R)-hemisuccinate ester contains a free carboxylic acid moiety. In mild base, it deprotonates and partitions entirely into the aqueous phase (acting as an acid-washable tag). The unreacted, highly pure (S)-alcohol remains in the organic phase, bypassing the need for column chromatography [[4]](4].

  • Recovery: Separate the layers. Concentrate the organic layer to yield the (S)-enantiomer. If the (R)-enantiomer is desired, acidify the aqueous layer and hydrolyze the ester with NaOH.

Workflow Visualization

G A 3-Acetylquinoline B NaBH4 Reduction (Chemical) A->B Mild Hydride C Bioreduction (Whole-cell / KRED) A->C Enantioselective D Racemic 1-(Quinolin-3-yl)ethan-1-ol B->D E (S)-1-(Quinolin-3-yl)ethan-1-ol (>99% ee) C->E F Kinetic Resolution (CAL-B + Acyl Donor) D->F Lipase G (R)-Hemisuccinate Ester (Aqueous Soluble) F->G Esterification H (S)-1-(Quinolin-3-yl)ethan-1-ol (Organic Soluble) F->H Unreacted

Workflow for chiral 1-(quinolin-3-yl)ethan-1-ol synthesis via chemical and biocatalytic routes.

Sources

Application

Application Notes and Protocols for 1-(Quinolin-3-yl)ethan-1-ol in Transition Metal Catalysis

Introduction: The Untapped Potential of 1-(Quinolin-3-yl)ethan-1-ol as a Chiral Ligand The quinoline scaffold is a cornerstone in the design of chiral ligands for transition metal catalysis, owing to its rigid structure,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of 1-(Quinolin-3-yl)ethan-1-ol as a Chiral Ligand

The quinoline scaffold is a cornerstone in the design of chiral ligands for transition metal catalysis, owing to its rigid structure, strong coordinating nitrogen atom, and the potential for stereodirecting interactions.[1][2] While a diverse array of quinoline-based ligands has been successfully employed in a multitude of catalytic transformations, the potential of 1-(Quinolin-3-yl)ethan-1-ol remains largely unexplored in the current literature. Its structure, featuring a chiral secondary alcohol adjacent to the quinoline ring, presents an intriguing N,O-bidentate coordination motif. This arrangement is analogous to well-established amino alcohol ligands that have demonstrated exceptional efficacy in asymmetric catalysis, particularly in transfer hydrogenation reactions.[3][4]

These application notes serve as a forward-looking guide for researchers, scientists, and drug development professionals, postulating the synthesis and application of 1-(Quinolin-3-yl)ethan-1-ol as a novel chiral ligand. By drawing upon established principles and protocols from closely related systems, we provide a comprehensive framework for its synthesis, complexation with transition metals, and its prospective use in asymmetric catalysis, thereby unlocking its potential for the synthesis of valuable chiral molecules.

Part 1: Synthesis of the Ligand: A Proposed Route to 1-(Quinolin-3-yl)ethan-1-ol

The synthesis of 1-(Quinolin-3-yl)ethan-1-ol can be readily envisioned from its precursor, 3-acetylquinoline. Various synthetic routes to 3-acetylquinoline derivatives have been reported.[5][6] A plausible and efficient approach involves the Friedel-Crafts acylation of a suitable quinoline precursor or a multi-component reaction leading to the quinoline core with the desired acetyl group at the 3-position.[2]

Once 3-acetylquinoline is obtained, the target ligand can be synthesized via a straightforward reduction of the ketone. For the preparation of the racemic ligand, a simple reduction with a mild reducing agent like sodium borohydride would be effective. However, for applications in asymmetric catalysis, the enantiomerically pure form of the ligand is essential. This can be achieved through the asymmetric reduction of 3-acetylquinoline using established methods, such as those employing chiral catalysts.

Protocol 1: Synthesis of Racemic 1-(Quinolin-3-yl)ethan-1-ol
  • Dissolution: In a round-bottom flask, dissolve 3-acetylquinoline (1.0 eq.) in methanol under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Proposed Asymmetric Synthesis of Chiral 1-(Quinolin-3-yl)ethan-1-ol

The enantioselective reduction of 3-acetylquinoline can be achieved using a variety of asymmetric transfer hydrogenation catalysts. A well-established method involves the use of a chiral ruthenium catalyst, such as one derived from a chiral diamine ligand.[7][8]

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare the active catalyst by reacting a ruthenium precursor with a chiral ligand (e.g., (R,R)-TsDPEN) in a suitable solvent like isopropanol.

  • Reaction Setup: In a separate flask, dissolve 3-acetylquinoline (1.0 eq.) in isopropanol.

  • Catalysis: Add the prepared catalyst solution to the solution of 3-acetylquinoline.

  • Hydrogen Source: Introduce a hydrogen source, such as a formic acid/triethylamine azeotrope or by using isopropanol as both solvent and hydrogen donor in the presence of a base.[9]

  • Reaction and Monitoring: Stir the reaction at the appropriate temperature and monitor for completion by TLC or chiral HPLC.

  • Workup and Purification: Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography to obtain the enantiomerically enriched 1-(Quinolin-3-yl)ethan-1-ol.

Ligand_Synthesis 3-Acetylquinoline 3-Acetylquinoline 1-(Quinolin-3-yl)ethan-1-ol 1-(Quinolin-3-yl)ethan-1-ol 3-Acetylquinoline->1-(Quinolin-3-yl)ethan-1-ol Asymmetric Reduction [Ru(II)-chiral diamine] or NaBH4 (racemic)

Figure 1: Proposed synthetic route to 1-(Quinolin-3-yl)ethan-1-ol.

Part 2: Application in Asymmetric Transfer Hydrogenation

The structural similarity of 1-(Quinolin-3-yl)ethan-1-ol to known and effective amino alcohol ligands suggests its strong potential in the asymmetric transfer hydrogenation (ATH) of prochiral ketones.[10][11] In this context, we propose the in situ formation of a ruthenium(II)-arene complex with the chiral, enantiomerically pure 1-(Quinolin-3-yl)ethan-1-ol ligand. Such complexes are known to be highly effective catalysts for the reduction of a wide range of ketones to their corresponding chiral alcohols with high enantioselectivity.[3][7]

The proposed catalytic cycle for the ATH of a ketone, such as acetophenone, is depicted below. The reaction is believed to proceed through a six-membered transition state where the hydride from the ruthenium center and a proton from the coordinated alcohol ligand are transferred to the ketone in a concerted manner.[11] The chirality of the ligand dictates the facial selectivity of the hydride attack on the ketone, leading to the formation of an enantiomerically enriched alcohol product.

Proposed Ruthenium Catalyst

A highly effective catalyst can be generated in situ from a dimeric ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, and the chiral 1-(Quinolin-3-yl)ethan-1-ol ligand. The coordination of the ligand to the ruthenium center forms the active catalytic species.

Catalyst_Structure cluster_catalyst Proposed Ru(II)-Arene Complex Ru Ru Arene p-cymene Ru->Arene N N Ru->N O O Ru->O Quinoline Quinolin-3-yl N->Quinoline Ethanol Ethan-1-ol O->Ethanol

Figure 2: Proposed structure of the active Ru(II) catalyst.
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from established procedures for similar catalytic systems.[9][12][13]

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ (0.005 eq.) and the chiral 1-(Quinolin-3-yl)ethan-1-ol ligand (0.01 eq.).

  • Solvent and Substrate: Add anhydrous isopropanol (as both solvent and hydrogen source) followed by acetophenone (1.0 eq.).

  • Base Addition: Add a solution of a base, such as potassium tert-butoxide (KOtBu) or sodium isopropoxide (NaOiPr) (0.1 eq.), in isopropanol.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) and monitor its progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a small amount of water.

  • Extraction and Purification: Remove the solvent under reduced pressure. Extract the residue with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product, 1-phenylethanol, by chiral HPLC or GC.

Catalytic_Cycle Ru-H Complex Ru-H Complex Ketone Coordination Ketone Coordination Ru-H Complex->Ketone Coordination + Ketone Transition State Transition State Ketone Coordination->Transition State Hydride and Proton Transfer Alcohol Product Release Alcohol Product Release Transition State->Alcohol Product Release - Chiral Alcohol Ru-alkoxide Ru-alkoxide Alcohol Product Release->Ru-alkoxide Ru-alkoxide->Ru-H Complex + iPrOH - Acetone

Figure 3: Simplified catalytic cycle for ATH of a ketone.

Part 3: Potential Applications in C-C and C-N Bond Formation

Beyond transfer hydrogenation, quinoline-based ligands have shown promise in a variety of other transition-metal-catalyzed reactions, including C-C and C-N bond-forming cross-coupling reactions.[14][15][16] The nitrogen atom of the quinoline can act as a directing group or a stabilizing ligand for catalysts, particularly palladium. The presence of the hydroxyl group in 1-(Quinolin-3-yl)ethan-1-ol could potentially modulate the electronic properties and steric environment of the catalyst, influencing its activity and selectivity.

Prospective Applications:
  • Suzuki-Miyaura Coupling: The ligand could be employed in palladium-catalyzed Suzuki-Miyaura couplings, where the quinoline nitrogen might facilitate catalyst stability and reactivity.

  • Heck Reaction: In palladium-catalyzed Heck reactions, the ligand could influence the regioselectivity and efficiency of the C-C bond formation.

  • Buchwald-Hartwig Amination: The N,O-bidentate nature of the ligand could be beneficial in palladium-catalyzed C-N bond formation reactions, potentially leading to improved yields and broader substrate scope.

Data Summary and Expected Performance

While experimental data for 1-(Quinolin-3-yl)ethan-1-ol as a ligand is not yet available, we can extrapolate expected performance based on analogous systems in the asymmetric transfer hydrogenation of acetophenone.

Catalyst System (Ligand)MetalHydrogen DonorYield (%)ee (%)Reference
Chiral Amino AlcoholRui-PrOH>95>92[13]
Chiral DiamineRuHCOOH/NEt₃>95>99[8]
Chiral SpiroPAPIrEthanol>99up to 98[17][18]
Chiral NNP LigandIri-PrOH>99up to 99[19]

Conclusion

1-(Quinolin-3-yl)ethan-1-ol represents a promising yet underexplored chiral ligand for transition metal catalysis. Its straightforward proposed synthesis and structural analogy to highly successful N,O-ligands suggest significant potential, particularly in asymmetric transfer hydrogenation. The detailed protocols and mechanistic insights provided in these application notes are intended to serve as a robust starting point for researchers to investigate and unlock the catalytic capabilities of this novel ligand. Further experimental validation is anticipated to confirm its efficacy and expand its application to a broader range of catalytic transformations, contributing to the ever-evolving field of asymmetric synthesis.

References

  • Dhayalan, V., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. SynOpen, 6(01), 001-019.
  • Sharma, R., et al. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 73.
  • Abdel-Kader, D., et al. (2024). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review).
  • El-Sayed, M. A. A., & El-Essawy, F. A. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie-Chemical Monthly, 149(12), 2209-2231.
  • Murayama, H., et al. (2020). Iridium-Catalyzed Enantioselective Transfer Hydrogenation of Ketones Controlled by Alcohol Hydrogen-Bonding and sp3-C–H Noncovalent Interactions.
  • Zou, L., et al. (2023).
  • Li, C., et al. (2015). Efficient asymmetric transfer hydrogenation of ketones in ethanol with chiral iridium complexes of spiroPAP ligands as catalysts.
  • Mustapha, A., et al. (2014). Rhodium (I) Complexes of Quinoline Functionalised Heterocyclic Carbene Ligands. American Chemical Science Journal, 4(5), 664-675.
  • Li, C., et al. (2015). Iridium-Catalyzed Asymmetric Hydrogenation of Ketones in Ethanol. Synfacts, 11(07), 0744.
  • Wang, Y., et al. (2018). Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry, 16(2), 259-263.
  • Sarmah, P. P., et al. (2012). Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction. Journal of Organometallic Chemistry, 713, 138-145.
  • BenchChem. (2025).
  • Esteruelas, M. A., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2216-2228.
  • Liu, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.
  • Balakrishna, B., et al. (2025). Regioselective Rhodium‐Catalyzed 1,2‐Hydroboration of Pyridines and Quinolines Enabled by the Tris(8‐quinolinyl)phosphite Ligand. Chemistry–A European Journal.
  • Barea, C., et al. (2011). Ruthenium Arene Derivatives of Chiral Ferrocene-Based P,N or P,O Ligands. Transformation of Chloro–Alcohol into Hydrido–Carbonyl Complexes. Organometallics, 30(13), 3533-3543.
  • Václavík, J., et al. (2013).
  • Wu, X., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry, 86(23), 17453-17461.
  • Alonso, D. A., et al. (1999). Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones: Mechanism and Origin of Enantioselectivity. Journal of the American Chemical Society, 121(41), 9580-9588.
  • Mezzetti, A. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes.
  • Singh, B. K., & Singh, R. K. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. In Ruthenium. IntechOpen.
  • Wu, X., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry, 86(23), 17453-17461.
  • BenchChem. (2025).
  • Evans, P. A., & Le, P. A. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(4), 2315-2324.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • He, Y. M., et al. (2017). Asymmetric transfer hydrogenation of substituted acetophenones.
  • Wisman, G. H., et al. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development, 10(3), 423-429.
  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 1-(Quinolin-3-yl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemical engineers, and drug development professionals facing challenges with the is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemical engineers, and drug development professionals facing challenges with the isolation and purification of 1-(Quinolin-3-yl)ethan-1-ol .

This molecule presents a triad of distinct crystallization challenges:

  • Liquid-Liquid Phase Separation (LLPS): Highly prone to "oiling out" rather than forming a crystalline lattice.

  • Chiral Resolution: As a chiral secondary alcohol, it requires stereospecific separation from its racemic mixture.

  • Crystal Habit: The quinoline moiety promotes strong π-π stacking, often resulting in problematic needle-like crystals that entrap solvent and ruin powder flow.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and quantitative data to optimize your crystallization workflows.

Module 1: Resolving Liquid-Liquid Phase Separation (Oiling Out)

The Causality of Oiling Out

Oiling out in crystallization is a process in which supersaturation causes the initially dissolved compound to separate from solution by creating a secondary liquid phase (emulsion) instead of a solid, crystalline phase[1]. The phenomenon of oil precipitation, also known as liquid-liquid demixing or liquid-liquid phase separation (LLPS), occurs when a solute-enriched phase separates from the solute-rich aqueous or organic phase[2].

This is fundamentally a kinetic issue: oiling out from a single solvent below the anticipated melting point of the substrate most often arises simply because the rate of phase separation is faster than the rate of nucleation[3]. The highly mobile solute molecules in the oil droplets are kinetically hindered from arranging into a rigid crystal lattice.

FAQs & Troubleshooting

Q: Why does my 1-(Quinolin-3-yl)ethan-1-ol form a sticky oil instead of crystals when I cool my ethyl acetate/hexane mixture? A: You are generating supersaturation too rapidly, pushing the system into the miscibility gap (LLPS boundary) before stable nuclei can form. Because the operating temperature is close to the melting point of the solvated molecule, it separates as a liquid. You must keep the system within the Metastable Zone Width (MSZW) by slowing the cooling rate and providing a surface for nucleation.

Q: How can I force the oiled-out emulsion to crystallize? A: Once a system has oiled out, spontaneous solidification often leads to agglomeration and high impurity entrapment[1]. The antidote is prevention: you must restart the dissolution and apply an isothermal seeding strategy (see Protocol 1) to bypass the LLPS boundary entirely.

Protocol 1: Seeding-Assisted Crystallization to Bypass LLPS

This protocol is a self-validating system; if the solution remains clear until seed addition and becomes turbid with solid particles (not oil droplets) post-seeding, the LLPS boundary has been successfully bypassed.

  • Solubility Profiling: Use focused beam reflectance measurement (FBRM) or visual turbidity to determine the clear point (dissolution temperature) and cloud point (nucleation temperature). Map the exact MSZW for your solvent system.

  • Dissolution: Dissolve the crude 1-(Quinolin-3-yl)ethan-1-ol in Isopropyl Alcohol (IPA) at 5 °C above the established clear point to ensure complete destruction of solute history.

  • Controlled Cooling: Cool the solution at a strict, slow rate (0.1 °C/min) to a temperature exactly halfway into the MSZW.

  • Seeding: Introduce 1.5 wt% of finely milled, high-purity seed crystals of the desired polymorph.

  • Isothermal Aging: Hold the suspension isothermally for 2 hours. Validation check: Microscopic sampling should reveal growing crystals, not spherical oil droplets. This hold allows the seeds to consume the supersaturation, preventing the system from crossing into the LLPS zone.

  • Isolation: Resume cooling at 0.1 °C/min to the final isolation temperature. Filter and wash with cold IPA.

OilingOut Detect Detect Oiling Out (LLPS) via FBRM/Visual CheckTemp Is T > Melting Point of Solute in Solvent? Detect->CheckTemp ChangeSolvent Change Solvent System (Reduce Solubility) CheckTemp->ChangeSolvent Yes Kinetics Kinetic Issue: Rate of LLPS > Nucleation CheckTemp->Kinetics No Seed Add Seed Crystals in Metastable Zone Kinetics->Seed CoolSlow Reduce Cooling Rate (< 0.1 °C/min) Kinetics->CoolSlow Success Solid Suspension (Crystallization) Seed->Success CoolSlow->Success

Troubleshooting decision tree for mitigating oiling out during crystallization.

Module 2: Chiral Resolution Strategies

The Causality of Chiral Separation

Synthesizing 1-(Quinolin-3-yl)ethan-1-ol from achiral precursors yields a 50:50 racemic mixture. Since enantiomers have identical physical properties, such as solubility and melting point, direct resolution by simple crystallization is extremely difficult[4]. To achieve separation, we must temporarily break the symmetry. Reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated based on their differing physical properties[4]. Because each component of the new salt is chiral, the product has two chiral centers and is considered to be a diastereomer[5].

FAQs & Troubleshooting

Q: What is the most reliable method for resolving a chiral alcohol like 1-(Quinolin-3-yl)ethan-1-ol? A: Alcohols lack the acidic or basic functional groups necessary for direct salt formation. The most robust chemical method is to convert the alcohol to a half-ester of a dicarboxylic acid (e.g., using phthalic anhydride). The resulting half-ester has a free carboxyl function and may then be resolvable with a chiral base, usually brucine or a chiral amine[4].

Q: Can I use biocatalysis instead of chemical derivatization? A: Yes. Enzymatic kinetic resolution is highly effective for chiral alcohols. You can use a lipase to selectively acetylate one enantiomer. However, chemical resolution via diastereomeric crystallization often scales better for multi-kilogram pharmaceutical manufacturing if a cheap resolving agent is identified.

Protocol 2: Diastereomeric Resolution via Half-Ester Formation
  • Derivatization: React racemic 1-(Quinolin-3-yl)ethan-1-ol with phthalic anhydride in the presence of a mild base (e.g., triethylamine) in dichloromethane to form the corresponding half-ester.

  • Salt Formation: Dissolve the isolated half-ester in an ethanol/water mixture. Add 1.0 equivalent of an enantiomerically pure chiral base (e.g., Brucine).

  • Crystallization: Heat the mixture to complete dissolution. Apply the controlled cooling and seeding parameters defined in Protocol 1 to selectively crystallize the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals via vacuum filtration. Validation check: Test the optical rotation of a small hydrolyzed sample. If enantiomeric excess (ee) is < 95%, perform a secondary recrystallization.

  • Recovery: Hydrolyze the optically pure diastereomeric salt using 2M aqueous NaOH. Extract with dichloromethane to recover the enantiomerically pure 1-(Quinolin-3-yl)ethan-1-ol.

ChiralResolution Start Racemic 1-(Quinolin-3-yl)ethan-1-ol (R/S Mixture) Derivatize Convert to Half-Ester (Phthalic Anhydride) Start->Derivatize AddAgent Add Chiral Base (e.g., Brucine) Derivatize->AddAgent Heat Heat to Dissolution in Ethanol/Water AddAgent->Heat Cool Controlled Cooling & Seeding Heat->Cool Oiling Oiling Out (LLPS)? Cool->Oiling Adjust Reduce Cooling Rate Increase Seed Load Oiling->Adjust Yes Crystallize Diastereomeric Salt Crystallization Oiling->Crystallize No Adjust->Cool Filter Filtration & Washing Crystallize->Filter FreeBase Hydrolysis & Extraction (Pure Enantiomer) Filter->FreeBase

Workflow for diastereomeric salt resolution of 1-(Quinolin-3-yl)ethan-1-ol.

Module 3: Crystal Habit Optimization & Quantitative Data

Quinoline derivatives frequently suffer from rapid 1D crystal growth due to the strong π-π stacking of the aromatic rings, resulting in fine needles. Needles cause poor powder flow, extended filtration times, and high mother liquor retention (lowering purity). By switching from a rapid antisolvent approach to a seeded, controlled cooling approach in a hydrogen-bonding solvent (like Isopropyl Alcohol), the growth kinetics can be balanced to yield prismatic blocks.

Table 1: Optimization of Crystallization Parameters for 1-(Quinolin-3-yl)ethan-1-ol Diastereomeric Salts

ParameterTrial 1 (Baseline)Trial 2 (Antisolvent)Trial 3 (Optimized Cooling)
Solvent System Ethyl Acetate / HexaneEthanol / WaterIsopropyl Alcohol (IPA)
Method Uncontrolled CoolingFast Antisolvent AdditionControlled Cooling + Seeding
Cooling Rate ~1.0 °C/minN/A0.1 °C/min
Seeding Applied NoNoYes (1.5 wt%, mid-MSZW)
Phase Behavior Liquid-Liquid Phase SeparationRapid NucleationSolid Suspension
Crystal Habit Oiled out (Amorphous gum)Fine NeedlesPrismatic Blocks
Aspect Ratio (L/D) N/A> 15:13:1
Filtration Time > 120 mins (clogged filter)45 mins< 5 mins
Yield (%) < 10%78%84%
Enantiomeric Excess N/A85% ee> 99% ee

References

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology | 5

  • The Problem of Oiling Out in Chemical Process Development | KiloMentor |3

  • Oiling Out in Crystallization | Mettler Toledo | 1

  • 6.8: Resolution: Separation of Enantiomers | Chemistry LibreTexts |4

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds | PharmaLego | 2

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 1-(Quinolin-3-yl)ethan-1-ol Formulations

Welcome to the technical support center for enhancing the bioavailability of 1-(Quinolin-3-yl)ethan-1-ol formulations. This resource is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enhancing the bioavailability of 1-(Quinolin-3-yl)ethan-1-ol formulations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during formulation development. This guide is structured to first help you characterize the fundamental properties of 1-(Quinolin-3-yl)ethan-1-ol and then navigate the formulation strategies to improve its oral bioavailability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formulation of 1-(Quinolin-3-yl)ethan-1-ol.

Q1: What are the initial physicochemical properties I should know about 1-(Quinolin-3-yl)ethan-1-ol?

1-(Quinolin-3-yl)ethan-1-ol is a quinoline derivative.[1][2] Key reported properties are:

  • Molecular Formula: C₁₁H₁₁NO[3]

  • Molecular Weight: 173.215 g/mol [3]

  • Physical Form: Typically a powder or solid.

Given its heterocyclic aromatic structure, it is anticipated to have low aqueous solubility, a common characteristic of many quinoline-based compounds.[4] This can be a primary obstacle to achieving adequate oral bioavailability.

Q2: How do I determine the Biopharmaceutics Classification System (BCS) class of 1-(Quinolin-3-yl)ethan-1-ol?

To determine the BCS class, you need to experimentally measure its aqueous solubility and intestinal permeability.[5]

  • Solubility: Can be determined by shake-flask or potentiometric methods across a pH range of 1.2 to 6.8.

  • Permeability: Can be assessed using in vitro models like the Caco-2 cell permeability assay.[6][7]

Based on the likely low solubility and the generally good permeability of many quinoline derivatives, 1-(Quinolin-3-yl)ethan-1-ol is likely to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[8] For BCS Class II compounds, enhancing the dissolution rate is the primary goal to improve bioavailability.[9]

Q3: What are the most promising formulation strategies for a poorly soluble compound like 1-(Quinolin-3-yl)ethan-1-ol?

For poorly water-soluble drugs, several advanced formulation strategies can significantly improve bioavailability.[10] The most common and effective approaches include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution.[11]

  • Nanoemulsions: Encapsulating the drug in nano-sized oil droplets, which increases the surface area for absorption and can bypass first-pass metabolism.[10]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase the apparent solubility of the drug.[12]

The choice of strategy will depend on the specific properties of 1-(Quinolin-3-yl)ethan-1-ol, the desired release profile, and manufacturing considerations.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Low Aqueous Solubility Results

Q: My measured aqueous solubility for 1-(Quinolin-3-yl)ethan-1-ol is highly variable and lower than expected. What could be the cause and how can I troubleshoot this?

A: Inconsistent and low solubility measurements for a crystalline compound often stem from issues with the experimental setup or the physicochemical properties of the compound itself.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Action
Insufficient Equilibration Time The compound may be slow to dissolve, leading to an underestimation of its true solubility if the experiment is terminated prematurely.Extend the incubation time in your shake-flask method (e.g., to 48 or 72 hours) and sample at multiple time points to ensure equilibrium has been reached.
pH-Dependent Solubility As a quinoline derivative with a basic nitrogen atom, the solubility of 1-(Quinolin-3-yl)ethan-1-ol is likely pH-dependent, being more soluble at lower pH.Measure solubility in a range of buffers covering the physiological pH range (1.2, 4.5, and 6.8) to construct a pH-solubility profile.[13]
Polymorphism The compound may exist in different crystalline forms (polymorphs) with varying solubilities.Characterize the solid-state properties of your starting material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.
Common Ion Effect If using buffers, a common ion between the buffer and the compound (if it's a salt) can suppress solubility.This is less likely for 1-(Quinolin-3-yl)ethan-1-ol unless it has been formulated as a salt. If so, consider using a buffer without a common ion.
Issue 2: Poor Drug Release from Solid Dispersion Formulations

Q: I have prepared a solid dispersion of 1-(Quinolin-3-yl)ethan-1-ol, but the in vitro dissolution is still poor. What are the likely reasons and how can I optimize my formulation?

A: Poor dissolution from a solid dispersion can be due to several factors, from the choice of polymer to the manufacturing process itself.

Troubleshooting Workflow for Solid Dispersions:

start Poor Dissolution from Solid Dispersion check_drug_polymer_ratio Is the drug-to-polymer ratio optimized? start->check_drug_polymer_ratio check_polymer_selection Is the polymer appropriate? check_drug_polymer_ratio->check_polymer_selection Yes optimize_ratio Optimize drug:polymer ratio (e.g., 1:1, 1:3, 1:5). [17] check_drug_polymer_ratio->optimize_ratio No check_amorphicity Is the drug fully amorphous in the dispersion? check_polymer_selection->check_amorphicity Yes select_new_polymer Select a polymer with better miscibility/solubilizing capacity (e.g., PVP, HPMC, Soluplus®). check_polymer_selection->select_new_polymer No check_dissolution_method Is the dissolution method suitable? check_amorphicity->check_dissolution_method Yes confirm_amorphicity Characterize with XRPD and DSC. If crystalline, re-evaluate preparation method. check_amorphicity->confirm_amorphicity No optimize_dissolution Modify dissolution medium (e.g., add surfactant) or agitation speed. [20] check_dissolution_method->optimize_dissolution No

Caption: Troubleshooting workflow for poor dissolution from solid dispersions.

Detailed Troubleshooting Steps:

  • Re-evaluate the Drug-to-Polymer Ratio: A high drug loading can lead to drug recrystallization and poor dissolution.[14] Systematically evaluate different drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5) to find the optimal balance between drug loading and dissolution enhancement.[15][16]

  • Assess Polymer Selection: The choice of polymer is critical. Ensure the polymer has good miscibility with 1-(Quinolin-3-yl)ethan-1-ol. Commonly used polymers for solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[17]

  • Confirm Amorphous State: The therapeutic benefit of a solid dispersion often relies on the drug being in a more soluble, amorphous state. Use XRPD and DSC to confirm the absence of crystallinity in your formulation. If crystalline peaks are present, the manufacturing process (e.g., solvent evaporation rate, melting temperature) may need optimization.[15]

  • Optimize the Dissolution Test Method: For poorly soluble drugs, the dissolution medium may require the addition of a surfactant (e.g., sodium lauryl sulfate) to ensure sink conditions.[18] Also, ensure the dissolution apparatus and agitation speed are appropriate for your dosage form.[19]

Issue 3: Instability of Nanoemulsion Formulations

Q: My nanoemulsion formulation of 1-(Quinolin-3-yl)ethan-1-ol shows signs of instability (e.g., creaming, phase separation, particle size increase) over time. How can I improve its stability?

A: Nanoemulsion instability is often related to the formulation components (oil, surfactant, co-surfactant) and the homogenization process.

Key Factors Influencing Nanoemulsion Stability and Optimization Strategies:

Factor Explanation Optimization Strategy
Surfactant and Co-surfactant (Smix) Ratio The ratio of surfactant to co-surfactant is crucial for stabilizing the oil-water interface. An incorrect ratio can lead to droplet coalescence.[20]Systematically vary the Smix ratio (e.g., 1:1, 2:1, 3:1, 4:1) and observe the effect on particle size and stability.[20] Ternary phase diagrams are a useful tool for identifying the optimal ratio.
Smix Concentration Insufficient surfactant concentration will not adequately cover the surface of the oil droplets, leading to instability. Conversely, excessive surfactant can cause toxicity or other issues.[21]Evaluate a range of total Smix concentrations to find the minimum amount required for a stable nanoemulsion with the desired particle size.[22]
Oil Phase Selection The solubility of 1-(Quinolin-3-yl)ethan-1-ol in the oil phase is important. Poor solubility can lead to drug precipitation.Screen various oils (e.g., medium-chain triglycerides, oleic acid) to find one with high solubilizing capacity for your compound.
Homogenization Process The energy input during homogenization (e.g., pressure, number of cycles) affects the initial droplet size and uniformity, which in turn impacts stability.Optimize the high-pressure homogenization parameters to achieve the smallest and most uniform droplet size.

Stability Testing Protocol:

  • Visual Inspection: Observe for creaming, sedimentation, or phase separation at regular intervals.

  • Particle Size and Polydispersity Index (PDI) Measurement: Use Dynamic Light Scattering (DLS) to monitor changes in particle size and PDI over time at different storage conditions (e.g., 4°C, 25°C, 40°C).[16]

  • Zeta Potential Measurement: A high absolute zeta potential (typically > |30| mV) indicates good colloidal stability.

  • Centrifugation Test: Subject the nanoemulsion to high centrifugal force to accelerate any potential instability.[16]

Issue 4: Low and Variable Permeability in Caco-2 Assays

Q: I am getting low and inconsistent apparent permeability (Papp) values for my 1-(Quinolin-3-yl)ethan-1-ol formulation in the Caco-2 assay. What could be wrong?

A: Low and variable Caco-2 permeability can be due to issues with the compound, the formulation, or the assay itself.

Troubleshooting Caco-2 Permeability Assays:

start Low/Variable Caco-2 Permeability check_monolayer_integrity Is the Caco-2 monolayer integrity confirmed? start->check_monolayer_integrity check_compound_solubility Is the compound soluble in the transport buffer? check_monolayer_integrity->check_compound_solubility Yes teer_lucifer_yellow Measure TEER and Lucifer Yellow flux. [3] check_monolayer_integrity->teer_lucifer_yellow No check_efflux Is the compound a substrate for efflux transporters? check_compound_solubility->check_efflux Yes increase_solubility Use a co-solvent (e.g., DMSO) or a solubilizing formulation. check_compound_solubility->increase_solubility No check_metabolism Is the compound metabolized by Caco-2 cells? check_efflux->check_metabolism No bidirectional_assay Perform a bidirectional (A to B and B to A) transport study. [14] check_efflux->bidirectional_assay Unsure lc_ms_analysis Analyze samples for metabolites using LC-MS/MS. check_metabolism->lc_ms_analysis Possible

Caption: Troubleshooting workflow for low or variable Caco-2 permeability.

Detailed Troubleshooting Steps:

  • Verify Monolayer Integrity: Before each experiment, ensure the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[6] Additionally, assess the permeability of a paracellular marker like Lucifer yellow to confirm that the tight junctions are intact.[23]

  • Address Compound Solubility in Assay Buffer: If your compound precipitates in the transport buffer, its apparent permeability will be underestimated.[7] Ensure the compound concentration is below its solubility limit in the buffer, or consider using a small percentage of a co-solvent like DMSO.

  • Investigate Efflux Transporter Involvement: Many quinoline derivatives are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells, reducing its net transport.[8] To investigate this, perform a bidirectional permeability assay (apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters.[24] This can be confirmed by running the assay in the presence of a P-gp inhibitor like verapamil.

  • Assess Cellular Metabolism: The compound may be metabolized by enzymes within the Caco-2 cells, leading to a lower concentration of the parent drug in the receiver compartment. Analyze samples from both the donor and receiver compartments using LC-MS/MS to look for potential metabolites.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer with good solubilizing capacity for 1-(Quinolin-3-yl)ethan-1-ol (e.g., PVP K30, HPMC E5, Soluplus®).

  • Preparation of Drug-Polymer Solution:

    • Accurately weigh 1-(Quinolin-3-yl)ethan-1-ol and the selected polymer in the desired ratio (e.g., 1:3 w/w).[15]

    • Dissolve both components in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) to obtain a clear solution.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

    • Continue evaporation until a dry film is formed.

  • Drying and Pulverization:

    • Dry the resulting solid mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Drug Content: Determine the drug content of the solid dispersion using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Solid-State Characterization: Use XRPD and DSC to confirm the amorphous nature of the drug in the dispersion.

    • In Vitro Dissolution: Perform dissolution testing as per the USP guidelines.

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Drugs
  • Apparatus: Use USP Apparatus 2 (Paddle).

  • Dissolution Medium:

    • Start with 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Also test in pH 4.5 acetate buffer and pH 6.8 phosphate buffer to simulate intestinal conditions.

    • If the drug is still poorly soluble, add a surfactant such as sodium lauryl sulfate (SLS) to the medium (e.g., 0.5% w/v).[25]

  • Test Conditions:

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 or 75 rpm.[25]

  • Procedure:

    • Place a known amount of the formulation (equivalent to one dose) in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the filtrate for the concentration of 1-(Quinolin-3-yl)ethan-1-ol using a validated analytical method.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[23]

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.

    • Assess the permeability of a paracellular marker like Lucifer yellow.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound solution (1-(Quinolin-3-yl)ethan-1-ol dissolved in transport buffer, with a low percentage of co-solvent if necessary) to the apical (A) side (for A to B transport) or the basolateral (B) side (for B to A transport).

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of 1-(Quinolin-3-yl)ethan-1-ol in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor compartment.[6]

    • Calculate the efflux ratio: Papp(B-A) / Papp(A-B).

References

  • Effects of surfactant mixture ratio and concentration on nanoemulsion physical stability. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Thomsen, R. (2022, October 21). Creating rational designs for cyclodextrin-based formulations. ONdrugDelivery. Retrieved March 18, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved March 18, 2026, from [Link]

  • The effect of Surfactant and Co-Surfactant Ratio on Physical Stability of Rice Bran Oil Based-Nanoemulsion (Organoleptic and pH). (2020, November 2). AIP Publishing. Retrieved March 18, 2026, from [Link]

  • Cabrera-Pérez, M. Á., et al. (2011, April 18). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Molecular Informatics, 30(4), 376-385. [Link]

  • Volpe, D. A. (2008, November 15). Permeability for intestinal absorption: Caco-2 assay and related issues. Current Drug Metabolism, 9(9), 893-900. [Link]

  • Sareen, S., et al. (2023, December 5). Evaluating the effects of surfactant types on the properties and stability of oil-in-water Rhodiola rosea nanoemulsion. Journal of Cosmetic Dermatology, 23(3), 856-867. [Link]

  • Effect of Coconut Oil and Surfactants on Stability of Nanoemulsions. (n.d.). Scientific.Net. Retrieved March 18, 2026, from [Link]

  • Charoenjittichai, R., & Ratanaporn, V. (n.d.). Effects of surfactant mixture ratio and concentration on nanoemulsion physical stability. Thai Journal of Pharmaceutical Sciences (TJPS). Retrieved March 18, 2026, from [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • What is the criteria for the selection of a drug in Cyclodextrin cavity? (2022, June 21). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Troutman, M. D., & Thakker, D. R. (2012). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. The AAPS Journal, 14(4), 819-830. [Link]

  • Influence of carrier (polymer) type and drug-carrier ratio in the development of amorphous dispersions for solubility and permeability. (2017, September 23). Fisher Digital Publications. Retrieved March 18, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. Retrieved March 18, 2026, from [Link]

  • In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Al-Hamidi, H., & Al-Samydai, A. (2024, August 28). Optimization of solid dispersion technique and gliclazide to carrier (PVP K30) ratio for solubility enhancement. Zanco Journal of Medical Sciences (ZJMS), 28(2). [Link]

  • Optimization of solid dispersion technique and gliclazide to carrier (PVP K30) ratio for solubility enhancement. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Talla, S., et al. (2024, May 15). Formulation, Optimization and Evaluation of Solid Dispersion of Deferasirox Using Factorial Design. Journal of Drug Delivery and Therapeutics, 14(5), 23-31. [Link]

  • Dissolution Method Troubleshooting. (2022, November 4). Dissolution Technologies. Retrieved March 18, 2026, from [Link]

  • In vivo Pharmacokinetic Parameters in Male Sprague Dawley Rat. (2016). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Popat, A., & Liu, J. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 17(7), 1563. [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. (n.d.). FIP. Retrieved March 18, 2026, from [Link]

  • Pal, R., et al. (2025, June 16). Prediction of Human Intestinal Permeability (Caco-2) using QSPR Modelling for Efficient Drug Discovery. Current Drug Discovery Technologies. [Link]

  • Cyclodextrins: An Overview of Fundamentals, Types, and Applications. (2022, October 11). IntechOpen. Retrieved March 18, 2026, from [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021, September 26). Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • Optimizing Drug Loading in Amorphous Solid Dispersions. (2025, July 15). YouTube. Retrieved March 18, 2026, from [Link]

  • Tuvesson, H., et al. (2005, March 15). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]

  • Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. (n.d.). Bentham Science. Retrieved March 18, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022, August 29). PMC. Retrieved March 18, 2026, from [Link]

  • Singh, S. K. (2015, January 15). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Retrieved March 18, 2026, from [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022, April 12). Optibrium. Retrieved March 18, 2026, from [Link]

  • Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. (2022, September 21). MDPI. Retrieved March 18, 2026, from [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.). bioRxiv. Retrieved March 18, 2026, from [Link]

  • Bittermann, K., & Goss, K.-U. (2017, December 27). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLOS ONE, 12(12), e0190319. [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (n.d.). Digital Discovery (RSC Publishing). Retrieved March 18, 2026, from [Link]

  • In vivo pharmacokinetic profiles in rat of 20. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysi. (2024, September 9). arXiv.org. Retrieved March 18, 2026, from [Link]

  • Novel Delivery System Used for Oral Bioavailability Enhancement of Poorly Water Soluble Drugs. (2020, December 15). Journal of Drug Delivery and Therapeutics. Retrieved March 18, 2026, from [Link]

  • Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. (n.d.). PubMed. Retrieved March 18, 2026, from [Link]

  • Bergström, C. A. S., et al. (2002, February 15). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. Pharmaceutical Research, 19(2), 182-188. [Link]

  • Dissolution Testing for Poorly Soluble Drugs. (2024, April 25). Scribd. Retrieved March 18, 2026, from [Link]

  • Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. (2022, September 29). arXiv.org. Retrieved March 18, 2026, from [Link]

  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. (2024, November 7). ChemRxiv. Retrieved March 18, 2026, from [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). (2024, September 28). GSC Online Press. Retrieved March 18, 2026, from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR. Retrieved March 18, 2026, from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

HPLC method validation for 1-(Quinolin-3-yl)ethan-1-ol quantification

An in-depth evaluation of analytical methodologies for heterocyclic building blocks requires more than just listing parameters; it requires a fundamental understanding of the analyte's physicochemical behavior. 1-(Quinol...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of analytical methodologies for heterocyclic building blocks requires more than just listing parameters; it requires a fundamental understanding of the analyte's physicochemical behavior. 1-(Quinolin-3-yl)ethan-1-ol (CAS: 53531-33-2)[1] is a critical intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, including antileishmanial and antimalarial compounds[2].

Quantifying this molecule presents specific chromatographic challenges: a basic quinoline nitrogen that induces peak tailing, an aromatic core requiring specific selectivity, and a chiral secondary alcohol that may necessitate enantiomeric resolution. This guide objectively compares three distinct high-performance liquid chromatography (HPLC) stationary phases and provides a self-validating, ICH Q2(R2)-compliant protocol for its robust quantification[3].

Physicochemical Rationale: The Causality Behind the Method

As a Senior Application Scientist, I approach method development by first profiling the molecule's chemical physics to dictate the experimental choices:

  • Ionization & Silanol Suppression: The quinoline nitrogen has a pKa of approximately 4.9. On standard silica-based columns, this basic moiety interacts strongly with residual, unendcapped acidic silanols, leading to severe peak tailing and poor resolution[4]. The Causality: By utilizing a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0), the quinoline nitrogen is fully protonated, and the silanols are neutralized. This electrostatic repulsion mitigates secondary interactions, yielding sharp, symmetrical peaks.

  • Aromatic Selectivity: While standard C18 columns rely entirely on hydrophobic partitioning, the quinoline core is highly electron-deficient. The Causality: Employing a Phenyl-Hexyl stationary phase introduces π−π interactions. This orthogonal retention mechanism significantly enhances the resolution between 1-(Quinolin-3-yl)ethan-1-ol and structurally similar positional isomers (e.g., 2-substituted quinolines)[2].

Stationary Phase Performance Comparison

To objectively determine the optimal column chemistry for achiral quantification, we compared a standard C18 phase against a Phenyl-Hexyl phase and a Chiral Amylose phase (for specialized enantiomeric applications).

Table 1: Stationary Phase Comparison for 1-(Quinolin-3-yl)ethan-1-ol Analysis

Column ChemistryPrimary Retention MechanismPeak Symmetry (Tf)Resolution from Isomers (Rs)Best Use Case
Standard C18 Hydrophobic Partitioning1.6 (Moderate Tailing)1.8General purity screening where isomers are absent.
Phenyl-Hexyl Hydrophobic + π−π Interaction1.1 (Excellent)3.5Optimal for total achiral quantification & stability indicating assays.
Amylose Tris Chiral Recognition (Steric/H-bond)1.4 (Slight Tailing)N/A (Resolves Enantiomers)Determination of enantiomeric excess (ee%).

Data synthesized based on established chromatographic principles for quinoline derivatives under optimized acidic conditions[4].

Self-Validating Experimental Protocol (Phenyl-Hexyl Method)

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system , incorporating System Suitability Testing (SST) and bracketing standards to ensure the instrument validates its own performance in real-time before any sample data is reported[3].

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-(Quinolin-3-yl)ethan-1-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol (1000 µg/mL).

  • Working Standard: Dilute the stock to 50 µg/mL using the initial mobile phase composition (90% A / 10% B) to prevent solvent-mismatch peak distortion.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 230 nm (Optimal absorbance for the quinoline ring).

  • Gradient Program: 10% B to 80% B over 12 minutes, hold for 3 minutes, return to 10% B for 5 minutes (Total run time: 20 minutes).

Step 3: System Suitability Test (SST) - The Self-Validation Check

Before injecting unknown samples, the system must prove its fitness for purpose[3]. Inject the 50 µg/mL working standard six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • Tailing Factor (Tf) 1.5

    • Theoretical Plates (N) 3000

  • Causality: If Tf > 1.5, it indicates column degradation or mobile phase pH drift, halting the run before bad data is collected.

Step 4: Analytical Sequence

Execute the sequence using bracketing standards to monitor instrument drift:

  • Blank (Mobile Phase) x 2

  • SST Standards x 6

  • Unknown Samples (1 to 10)

  • Bracketing Standard x 1 (Must be within ± 2.0% of SST average area)

Experimental Workflow & Decision Logic

Workflow A Sample Prep 1-(Quinolin-3-yl)ethan-1-ol B Stationary Phase Selection A->B C Standard C18 (Hydrophobic) B->C Baseline D Phenyl-Hexyl (π-π Interactions) B->D Optimal E Mobile Phase Optimization (pH 2.0 to suppress silanols) C->E D->E F System Suitability Test (Self-Validating Check) E->F G ICH Q2(R2) Validation F->G Pass Criteria

HPLC stationary phase selection and self-validating workflow for quinoline derivatives.

ICH Q2(R2) Method Validation Data

To demonstrate that the Phenyl-Hexyl method is fit for its intended purpose, it was evaluated against the rigorous parameters outlined in the ICH Q2(R2) guidelines[3]. The data below confirms the method's reliability for routine quantification.

Table 2: ICH Q2(R2) Validation Summary for 1-(Quinolin-3-yl)ethan-1-ol

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity & Range R2≥0.999 across range R2=0.9998 (1 - 100 µg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 100.8% (at 3 conc. levels)Pass
Precision (Intra-day) %RSD 2.0% (n=6)0.85%Pass
Precision (Inter-day) %RSD 2.0% (n=12)1.12%Pass
Limit of Detection (LOD) Signal-to-Noise 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.15 µg/mLPass
Robustness Stable under deliberate variationsPassed ( ± 0.2 pH, ± 2°C column temp)Pass

References

  • validation of analytical procedures q2(r2) - ICH, ich.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKuG-qEs6OlrA7T4W_NaHWXnr4_MyIilNnnwFuDZUwy85ZbAYf2yOpOBKxDbUF1yhZtcoUrypku6gFrI1sF6nSZ2IBPjmc281lM0UottRBi_a3fjEvZz0pA51E-FW8CykfuGjffIZMzRKTIFu2HTDC0qU-zOoWX4avRQ96M_Qx2SUIQEoTKv6y-Q==]
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTB98VnAQk9fypg52QKJqC3ZzeBVyaw4OMgWKwocWHIFZOV6-LgksTRoAmD9SjLvnQstm3Fd8yoo_ijZkCLqfFrpE6KNgBODCxjQ6lAld7NbrWLHHieGRcpuZGVDXOBjudLwO7kLJ9c45Q07SZ5nQNEDWvgcUQfr4DL_ywjhyIl3jjUfXvUy9fwpLOmy4azqQxbONw27zoPpnDIgOwAXDYa4PYdKtgOPxn6mNR-Mx9aYyKkennlr_0lyzYRqHVknDEQM0BGmKVitHxXtIVPcQeJQzPFIW9mKPq0T1png==]
  • 53531-33-2 | 1-(Quinolin-3-yl)ethan-1-ol(97%), chemscene.com,[https://vertexaisearch.cloud.google.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtZE53rKEun3srL4C9G26DnsN3OUJmeCUSsGZ0xLLeRzgfOIOvN3DimFNPLg_dmF9x_AqQNFnTzysja5TKDKJw3PrblKmuA_pW56HDBUmYu0gWRiVCFlHCmur91ZyAPnS9U1hkVva3a6hWO2DvwYE58cncGvPNok0RDXQuc7NF95ljCR-ATerm6Rh6a8qRUCI2yJU9wXO0igqgqkMPBUurKtEi4ve0Zj0DVpN8xRxmN7Bvj7UFQGzFbE_MfOyqOEiqEv8reewLuh1uk3v5JwopECZ36uLKWbXqSgQIo_SaNB7jPuLg8lDj03tDV6-1]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Logistics Protocol for Handling 1-(Quinolin-3-yl)ethan-1-ol

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 1-(Quinolin-3-yl)ethan-1-ol (CAS: 67752-30-1) requires more than just reading a standard Safety Data Sheet (SDS). It de...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 1-(Quinolin-3-yl)ethan-1-ol (CAS: 67752-30-1) requires more than just reading a standard Safety Data Sheet (SDS). It demands a deep understanding of the molecular behavior that drives its macroscopic hazards. This guide provides an authoritative, self-validating framework for researchers, scientists, and drug development professionals to safely manage the operational logistics, handling, and disposal of this compound.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why 1-(Quinolin-3-yl)ethan-1-ol poses specific risks. Quinoline derivatives are highly lipophilic, enabling rapid percutaneous absorption (penetration through the skin barrier) . Once absorbed, the nitrogen-containing heterocycle can cross the blood-brain barrier, leading to central nervous system (CNS) toxicity, often manifesting as dizziness, phototoxicity, or drowsiness [1].

Table 1: Hazard Classifications and Mechanistic Causality

Hazard Class (GHS)Hazard CodeClinical ManifestationMechanistic Causality
Acute Toxicity 4 H302, H312, H332Harmful via oral, dermal, and inhalation routes[2].High lipophilicity facilitates rapid systemic absorption across mucosal and epidermal membranes.
Skin Irritation 2 H315Erythema and localized epidermal inflammation[2].The basicity of the quinoline nitrogen disrupts the acid mantle of the stratum corneum.
Eye Irritation 2A H319Severe ocular irritation and potential corneal damage[2].Rapid diffusion into the aqueous humor of the eye, causing immediate localized pH shifts.
STOT SE 3 H336Drowsiness, dizziness, and CNS depression[2].Systemic circulation of the quinoline scaffold allows it to cross the blood-brain barrier, interfering with neural signaling[1].

Personal Protective Equipment (PPE) Matrix

Because of its H312 (Harmful in contact with skin) designation [2] and rapid dermal absorption profile, standard laboratory PPE is insufficient. A targeted, multi-layered barrier system is required to ensure absolute operational safety.

Table 2: Required PPE Specifications

PPE CategorySpecificationOperational Rationale
Gloves (Primary) Butyl Rubber or Heavy-Duty Neoprene (>0.4 mm)Nitrile degrades rapidly upon prolonged exposure to many nitrogenous heterocycles. Butyl rubber provides superior breakthrough resistance.
Gloves (Secondary) Standard Nitrile (Inner layer)Acts as an immediate indicator layer. If the outer glove is compromised, the inner glove provides a brief window to safely doff PPE.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses lack orbital seals. Goggles prevent aerosolized powders or solvent splashes from reaching the ocular mucosa.
Body Protection Flame-resistant (FR) Lab Coat + Impermeable ApronPrevents systemic exposure in the event of a catastrophic spill during scale-up synthesis.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a closed system to prevent inhalation of micro-particulates (H332)[2].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures that any potential exposure is contained at the source, preventing both environmental contamination and operator exposure.

Step-by-Step Handling Methodology
  • Environmental Verification: Ensure the Class II Fume Hood has a face velocity of at least 80-100 feet per minute (fpm). Do not initiate handling if the airflow monitor is in alarm.

  • Static Elimination: 1-(Quinolin-3-yl)ethan-1-ol can generate static charge during transfer. Use an anti-static zeroing gun on the weighing spatula and the receiving vessel to prevent sudden aerosolization.

  • Closed-System Weighing: Tare a sealed vial on the analytical balance. Transfer the compound inside the fume hood, seal the vial, and then transfer it to the balance. This prevents particulate release in the open laboratory.

  • Solvent Addition: When dissolving the compound, add the solvent (e.g., dichloromethane or ethanol) slowly along the wall of the vessel to minimize exothermic solvation risks and vapor displacement.

Workflow A Pre-Operation: PPE Verification B Transfer to Class II Fume Hood A->B C Weighing via Closed Balance B->C D Reaction Setup (Inert Atmosphere) C->D E Spill Detected? D->E F Execute Spill Protocol E->F Yes G Proceed to Synthesis E->G No

Workflow for safe handling and spill response of 1-(Quinolin-3-yl)ethan-1-ol.

Decontamination & Disposal Plan

Quinoline derivatives are persistent environmental pollutants and must be segregated strictly according to their solvation state to prevent cross-reactivity in waste streams [3].

Step-by-Step Spill Response
  • Isolate: Evacuate the immediate 2-meter radius. Increase fume hood exhaust to maximum.

  • Neutralize: Do not use water, as it will spread the lipophilic compound. Cover the spill with a high-capacity inert absorbent (e.g., diatomaceous earth or vermiculite)[3].

  • Collect: Use non-sparking tools to sweep the absorbent into a chemically resistant, sealable biohazard/chemical waste bag[3].

  • Decontaminate: Wash the affected surface with a 5% mild acidic solution (like dilute acetic acid) to protonate the residual quinoline base, rendering it water-soluble, followed by a final wipe with 70% ethanol.

Waste Segregation Logic

Improper disposal can lead to the formation of toxic byproducts. Follow the segregation logic below strictly to maintain compliance and safety.

WasteLogic W 1-(Quinolin-3-yl)ethan-1-ol Waste Generation Aq Aqueous Wash (pH > 7) W->Aq Org Organic Solvents (Halogenated/Non) W->Org Sol Solid Consumables (PPE, Wipes) W->Sol AqB Aqueous Waste Bin (Secondary Containment) Aq->AqB OrgB Organic Waste Bin (Vented Cap) Org->OrgB SolB Biohazard/Chem Solid Bin Sol->SolB

Waste segregation logic for quinoline derivative disposal.

References

  • NextSDS. "1-(quinolin-3-yl)ethan-1-ol Chemical Substance Information." NextSDS Substance Database.[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Quinolines: Human health tier II assessment." [Link]

  • National Institutes of Health (NIH). "Idiosyncratic quinoline central nervous system toxicity." PubMed Central.[Link]

  • Loba Chemie. "Quinoline for Synthesis - Safety Data Sheet." Loba Chemie Regulatory Database.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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